Fmoc-Asp-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRMWRHTRSQVJJ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426776 | |
| Record name | Fmoc-Asp-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200335-40-6 | |
| Record name | Fmoc-Asp-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Purification of Fmoc-Asp-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-Asp-NH2, a key building block in peptide synthesis and drug development. This document outlines detailed experimental protocols, presents key data in a structured format, and includes visualizations to clarify the process workflows.
Introduction
Fmoc-L-isoasparagine (this compound) is a derivative of the amino acid aspartic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The side chain is an amide, which is crucial for its role in the synthesis of peptides and as a linker in antibody-drug conjugates (ADCs).[1] The ability to selectively deprotect the Fmoc group under mild basic conditions makes it an invaluable component in solid-phase peptide synthesis (SPPS).
This guide details a common and effective two-step solution-phase synthesis route starting from the commercially available Fmoc-Asp(OtBu)-OH. The process involves the amidation of the side-chain carboxylic acid followed by the deprotection of the tert-butyl (OtBu) ester.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.
| Property | Fmoc-Asp(OtBu)-OH | This compound |
| CAS Number | 71989-14-5 | 200335-40-6[2][3][4] |
| Molecular Formula | C23H25NO6 | C19H18N2O5[2][4] |
| Molecular Weight | 411.45 g/mol | 354.36 g/mol [2][3][4] |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (typical) | ≥98.0% | ≥98.0%[2][4] |
| Storage Temperature | 2-8°C | 2-8°C[2][4] |
Synthesis of this compound
The synthesis of this compound is accomplished through a two-step process:
-
Amidation: The side-chain carboxylic acid of Fmoc-Asp(OtBu)-OH is converted to a primary amide to yield Fmoc-Asp(OtBu)-NH2.
-
Deprotection: The tert-butyl (OtBu) protecting group is removed from the side chain of Fmoc-Asp(OtBu)-NH2 to give the final product, this compound.
A schematic of the overall synthesis is shown below:
Experimental Protocol: Amidation of Fmoc-Asp(OtBu)-OH
This protocol describes the conversion of the side-chain carboxylic acid of Fmoc-Asp(OtBu)-OH to a primary amide using a carbodiimide coupling method.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonium chloride (NH4Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flasks
-
Separatory funnel
Procedure:
-
Dissolve Fmoc-Asp(OtBu)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (1.1 eq) dropwise to the cooled solution while stirring.
-
Stir the reaction mixture at 0°C for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve ammonium chloride (1.5 eq) in DMF and add DIPEA (1.5 eq).
-
Add the ammonium chloride/DIPEA solution to the activated Fmoc-Asp(OtBu)-OH solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the diisopropylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Fmoc-Asp(OtBu)-NH2.
Experimental Protocol: Deprotection of Fmoc-Asp(OtBu)-NH2
This protocol details the removal of the tert-butyl protecting group from the side chain of Fmoc-Asp(OtBu)-NH2 using trifluoroacetic acid.
Materials:
-
Crude Fmoc-Asp(OtBu)-NH2 from the previous step
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude Fmoc-Asp(OtBu)-NH2 in a solution of 50% TFA in DCM (v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.
-
Precipitate the product by adding cold diethyl ether to the concentrated residue.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether to remove residual TFA and byproducts.
-
Dry the product under vacuum to yield crude this compound.
Purification of this compound
The crude this compound is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired level of purity for subsequent applications.
Experimental Protocol: RP-HPLC Purification
Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Crude this compound
-
Lyophilizer
Procedure:
-
Dissolve the crude this compound in a minimal amount of a mixture of Mobile Phase A and B.
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved sample onto the column.
-
Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 265 nm for the Fmoc group).
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity.
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Freeze the aqueous solution and lyophilize to obtain the pure this compound as a white, fluffy solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥98% |
| ¹H NMR (DMSO-d6) | Peaks corresponding to the fluorenyl, methylene, and aspartyl protons. The chemical shifts and coupling constants should be consistent with the structure. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 355.12, [M+Na]⁺ = 377.10 |
Note: The expected ¹H NMR and Mass Spectrometry data are theoretical. Experimental data should be acquired to confirm the structure and purity of the synthesized compound.
Conclusion
This technical guide provides a detailed methodology for the synthesis and purification of this compound. The described protocols offer a reliable route to obtain high-purity material suitable for research, development, and manufacturing in the fields of peptide chemistry and bioconjugation. Adherence to the outlined procedures and analytical controls is crucial for ensuring the quality and consistency of the final product.
References
Understanding the role of the Fmoc protecting group
An In-depth Technical Guide to the Role of the Fmoc Protecting Group
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the field of solid-phase peptide synthesis (SPPS).[1][2][3] Introduced by Louis A. Carpino and Grace Y. Han in 1972, the Fmoc group provided a crucial alternative to the existing acid-labile protecting groups, offering a distinct, base-labile deprotection strategy.[4] This orthogonality is fundamental to its success, allowing for the selective removal of the Nα-amino protecting group under mild basic conditions while acid-labile side-chain protecting groups remain intact.[4][5][6] Its application has revolutionized the synthesis of peptides, oligonucleotides, and other complex molecules, enabling the efficient and high-purity production essential for research, diagnostics, and therapeutic drug development.[1][]
The key characteristics of the Fmoc group are its stability in acidic conditions and its rapid cleavage by mild bases, typically secondary amines like piperidine.[2][4][8] Furthermore, the fluorenyl moiety possesses a strong ultraviolet (UV) absorbance, which allows for real-time spectrophotometric monitoring of the deprotection step, a significant advantage for process control and automation in SPPS.[2][3][8]
Chemical Structure and Mechanism of Action
The efficacy of the Fmoc group stems directly from its unique chemical structure, which dictates its stability and cleavage mechanism.
Protection of Amines
The Fmoc group is typically introduced to a primary or secondary amine, most commonly the α-amino group of an amino acid, through a reaction with an activated Fmoc derivative. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4][9] Fmoc-OSu is often preferred due to its greater stability and its tendency to reduce the formation of unwanted oligopeptide byproducts during the protection reaction.[4] The protection mechanism involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the Fmoc reagent, forming a stable carbamate linkage.[4][10]
Deprotection Mechanism
The defining feature of the Fmoc group is its lability under mild basic conditions. Deprotection is achieved via a base-catalyzed β-elimination mechanism.[3][] A weak base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF), abstracts the relatively acidic proton from the C9 position of the fluorenyl ring (pKa ~23 in DMSO).[1][4][11] This generates a stabilized fluorenyl anion. The resulting anion is aromatic, fulfilling Hückel's rule, which drives the deprotonation.[4][12] This intermediate then undergoes rapid elimination, breaking the C9-O bond to release carbon dioxide and the free amine. The highly reactive dibenzofulvene byproduct is subsequently trapped by the excess amine base (e.g., piperidine) to form a stable adduct, preventing it from participating in side reactions.[3][13]
The Role of Fmoc in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most widely used method for SPPS today.[] It offers significant advantages over the older Boc/Bzl strategy, primarily due to the milder deprotection conditions which preserve acid-sensitive functionalities and linkages, making it suitable for synthesizing complex modified peptides like phosphopeptides and glycoproteins.[5]
The synthesis proceeds in a cyclical manner, with each cycle adding one amino acid to the growing peptide chain anchored to a solid support (resin).
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. youtube.com [youtube.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 8. chempep.com [chempep.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. genscript.com [genscript.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Technical Guide: Fmoc-Asp-NH2 for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoic acid (Fmoc-Asp-NH2), a critical building block in modern bioconjugation and peptide chemistry. The document details its physicochemical properties, applications in antibody-drug conjugates (ADCs), and relevant experimental considerations.
Core Data Summary
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Citations |
| CAS Number | 200335-40-6 | [1][2] |
| Molecular Weight | 354.36 g/mol | |
| Molecular Formula | C₁₉H₁₈N₂O₅ | |
| Synonyms | Fmoc-L-isoasparagine | |
| Appearance | White crystalline powder | [3] |
| Storage Temperature | 2-8°C | [1] |
| Purity | ≥98.0% | |
| Application | Cleavable ADC linker, Peptide synthesis | [3] |
Application in Antibody-Drug Conjugates
This compound serves as a precursor to cleavable linkers used in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, connected by a chemical linker. The linker's properties are critical to the ADC's stability in circulation and the efficient release of the payload at the target site.
The aspartamide moiety within the linker is designed to be susceptible to cleavage by enzymes, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells. This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the cytotoxic payload.
Logical Workflow of ADC Action
The following diagram illustrates the general mechanism of action for an ADC utilizing a cleavable linker derived from a building block like this compound.
Caption: General workflow of an antibody-drug conjugate (ADC) from circulation to cell death.
Experimental Protocols
Representative Synthesis of this compound
-
Starting Material: Fmoc-Asp(OtBu)-OH (commercially available).
-
Activation: The free α-carboxylic acid is activated using a standard coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU in the presence of an activating agent like N-hydroxysuccinimide (NHS) in an appropriate aprotic solvent (e.g., DMF or DCM).
-
Amidation: The activated ester is then reacted with ammonia (e.g., from a solution of ammonia in dioxane or by bubbling ammonia gas through the reaction mixture) to form the primary amide at the α-position.
-
Deprotection: The tert-butyl (tBu) protecting group on the side chain is removed using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.
-
Purification: The final product is purified by crystallization or chromatography to yield this compound.
General Protocol for Antibody-Drug Conjugation
The following is a generalized protocol for the conjugation of a drug-linker moiety to an antibody, a process in which a derivative of this compound would be a component of the "Drug-Linker" complex. This protocol assumes the drug-linker has a maleimide group for reaction with antibody thiols.
-
Antibody Reduction:
-
The interchain disulfide bonds of a monoclonal antibody (in a suitable buffer like PBS) are partially reduced to generate free thiol groups.
-
A reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) is added to the antibody solution.[4][5]
-
The reaction is typically incubated at 37°C for 1-2 hours.[4][5]
-
The reduced antibody is then purified using a desalting column (e.g., G25) to remove the excess reducing agent.[4]
-
-
Conjugation:
-
The "Drug-Linker" compound, containing a maleimide group, is dissolved in a co-solvent like DMSO.
-
The Drug-Linker solution is added to the purified, reduced antibody solution. A typical molar excess of the drug-linker is used to achieve the desired drug-to-antibody ratio (DAR).[4]
-
The conjugation reaction is allowed to proceed, often at room temperature or 4°C for 1-4 hours, to form a stable thioether bond.[]
-
-
Quenching and Purification:
-
The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine or cysteine, to cap any unreacted maleimide groups.[4]
-
The resulting ADC is purified from unconjugated drug-linker and other reaction components using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[]
-
-
Characterization:
-
The purified ADC is characterized to determine the DAR, concentration, aggregation level, and binding affinity to its target antigen.
-
Experimental Workflow for ADC Synthesis
The following diagram outlines the key steps in the synthesis of an antibody-drug conjugate using a pre-fabricated drug-linker complex.
Caption: Key stages in the synthesis of an antibody-drug conjugate (ADC).
Key Technical Consideration: Aspartimide Formation
A critical side reaction associated with aspartic acid residues in Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of aspartimide. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartate residue, particularly under the basic conditions used for Fmoc deprotection (e.g., with piperidine).
Aspartimide formation can lead to several undesired byproducts, including α- and β-aspartyl peptides and racemization at the α-carbon. This side reaction is highly sequence-dependent and is more prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences. When using this compound or its derivatives in peptide synthesis, careful selection of reaction conditions, such as using weaker bases for Fmoc removal or specialized protecting groups on the aspartate side chain, may be necessary to minimize this side reaction.
References
A Technical Guide to High-Purity Fmoc-Asp-NH2 for Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity N-α-(9-Fluorenylmethyloxycarbonyl)-L-isoasparagine (Fmoc-Asp-NH2), a critical building block for solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics. This document outlines commercial sources, key quality parameters, detailed experimental protocols for its use, and illustrates its role in a biological context.
Commercial Suppliers of High-Purity this compound
The selection of a high-quality this compound is paramount for the successful synthesis of pure peptides. A number of reputable suppliers offer this reagent, often with detailed specifications available. While specific analytical data such as HPLC chromatograms and NMR spectra are typically provided in lot-specific Certificates of Analysis (CofA), the following table summarizes key information from prominent commercial vendors. Researchers are encouraged to request the CofA for their specific lot to ensure the highest quality for their applications.
| Supplier | Purity Specification | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Sigma-Aldrich | ≥98.0%[1] | 200335-40-6[1][2] | 354.36[1][2] | Synonym: Fmoc-L-isoasparagine.[1] |
| Iris Biotech | ≥98% | 200335-40-6 | 354.36 | - |
| APExBIO | High-purity | 200335-40-6 | 354.36 | For efficient peptide synthesis.[3][4] |
| MedChemExpress | 98.52%[5] | 200335-40-6[5] | 354.36[5] | Described as a cleavable ADC linker.[6] |
| CymitQuimica | 98.41% | 200335-40-6 | 354.36 | Marketed by Targetmol. |
| Santa Cruz Biotechnology | - | 200335-40-6[2][7] | 354.36[2][7] | Cited in publications.[7] |
| GlpBio | - | 200335-40-6[8] | 354.36[8] | Also described as a cleavable ADC linker.[8] |
Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following section details a standard protocol for the manual Fmoc solid-phase synthesis of a peptide amide using this compound as one of the building blocks. This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
Materials and Reagents:
-
Rink Amide resin (or other suitable amide resin)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), reagent grade
-
Water, deionized
-
Diethyl ether, anhydrous
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Protocol Steps:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Example: Coupling this compound):
-
In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of an activating agent (e.g., OxymaPure) in DMF.
-
Add 3-5 equivalents of a coupling reagent (e.g., DIC) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a colorimetric test such as the Kaiser test can be performed. A negative result (yellow) indicates a complete reaction.
-
After complete coupling, drain the solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step as described in step 2 to remove the N-terminal Fmoc group.
-
-
Peptide Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The exact composition may vary depending on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Visualizing the Process and Biological Context
To better understand the workflow and the potential biological relevance of peptides synthesized with this compound, the following diagrams are provided.
Figure 1: A generalized workflow for Fmoc solid-phase peptide synthesis (SPPS).
Peptides containing asparagine residues can play crucial roles in various biological signaling pathways. For instance, many neuropeptides that act on G-protein coupled receptors (GPCRs) contain asparagine. The following diagram illustrates a hypothetical signaling cascade initiated by such a peptide.
Figure 2: A hypothetical GPCR signaling pathway activated by an Asparagine-containing neuropeptide.
In this illustrative pathway, a neuropeptide containing an asparagine residue binds to and activates a GPCR on the cell surface. This activation leads to the dissociation of the G-protein subunits, and the alpha subunit, in this case, activates an effector enzyme like adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, ultimately leading to a specific cellular response. Asparagine residues within the neuropeptide can be critical for its binding affinity and specificity to the receptor, thereby influencing the entire signaling cascade.[5]
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. scbt.com [scbt.com]
- 3. youtube.com [youtube.com]
- 4. apexbt.com [apexbt.com]
- 5. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. glpbio.com [glpbio.com]
Fmoc-Asp-NH2 mechanism of action in peptide synthesis
An In-Depth Technical Guide to the Mechanism and Application of Fmoc-Aspartic Acid in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of modern biotechnology. The Fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) is the predominant method, prized for its mild reaction conditions and versatility.[1][2] However, the incorporation of certain amino acids presents unique challenges. Aspartic acid (Asp), with its side-chain carboxyl group, is notoriously problematic due to a significant side reaction: aspartimide formation.[3]
This technical guide provides an in-depth analysis of the mechanisms governing the use of Fmoc-Asp-OH building blocks in peptide synthesis. It details the core reactions of chain elongation, delves into the mechanism of aspartimide formation, presents quantitative data on mitigation strategies, and provides detailed experimental protocols for practical application. The term "Fmoc-Asp-NH2" refers to a peptide sequence ending with a C-terminal aspartic acid amide, a common motif achieved by synthesizing the peptide on a specialized amide-generating resin.[4][5]
The Fmoc-Asp(PG)-OH Building Block
Successful incorporation of aspartic acid in Fmoc-SPPS relies on an orthogonal protection strategy.[6] The building block, Fmoc-Asp(PG)-OH, has two key protecting groups:
-
Nα-Fmoc Group: This group protects the alpha-amino group of the aspartic acid. It is stable to acidic conditions but is readily removed by a mild base, typically piperidine, allowing for sequential addition of amino acids.[1]
-
Side-Chain Protecting Group (PG): The β-carboxyl group of the Asp side chain is reactive and must be protected to prevent unwanted side reactions during coupling.[2] This protection is typically achieved with an acid-labile group, most commonly tert-butyl (OtBu). This group is stable to the basic conditions used for Fmoc removal but is cleaved during the final step of synthesis with strong acid, such as trifluoroacetic acid (TFA).[7]
Core Mechanisms of Peptide Chain Elongation
The synthesis of a peptide is an iterative process, with each cycle consisting of two primary chemical steps: deprotection and coupling.[8]
Nα-Fmoc Group Deprotection
The removal of the Fmoc group is a critical step to expose the N-terminal amine for the next coupling reaction. This proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, typically a 20% solution of piperidine in a polar aprotic solvent like DMF, acts as the base.[1][6] The base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and the release of dibenzofulvene (DBF) and carbon dioxide. The piperidine also serves as a scavenger for the reactive DBF byproduct.[6]
Caption: Mechanism of Fmoc deprotection using piperidine.
Amino Acid Activation and Coupling
To form the amide (peptide) bond, the carboxylic acid of the incoming Fmoc-amino acid must be activated to create a highly reactive intermediate. This is achieved using coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize racemization.[9][10] The coupling agent reacts with the carboxylic acid to form a reactive ester, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[11]
Caption: General workflow for peptide bond formation via carboxyl activation.
The Critical Side Reaction: Aspartimide Formation
The primary challenge when using Fmoc-Asp(OtBu)-OH is the formation of a cyclic aspartimide intermediate.[3] This side reaction is initiated by the base (piperidine) used during the Fmoc deprotection step. The mechanism involves the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, followed by an intramolecular nucleophilic attack on the side-chain ester, displacing the tert-butyl protecting group.[3][12]
The resulting five-membered succinimide ring is unstable and prone to nucleophilic attack by piperidine or trace water. This ring-opening can occur at two positions, yielding not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[3] Furthermore, the stereocenter at the α-carbon is susceptible to epimerization under these basic conditions, potentially leading to a mixture of up to four peptide isomers, which are often difficult to separate from the target peptide.[13]
Caption: Pathway of aspartimide formation and subsequent side products.
Mitigation Strategies and Quantitative Comparison
The extent of aspartimide formation is highly sequence-dependent, with -Asp-Gly-, -Asp-Asn-, and -Asp-Arg- motifs being particularly susceptible.[3][14] Several strategies have been developed to suppress this side reaction. A systematic comparison reveals the relative effectiveness of different approaches.[14]
| Mitigation Strategy | Principle | Target Sequence | Relative Efficacy | Reference |
| Weaker Base | Reduce the pKa of the deprotection solution to lower the rate of backbone amide deprotonation. | All Asp sequences | 50% Morpholine (pKa 8.4) shows significantly less aspartimide formation than 30% Piperidine (pKa 11.2). | [14] |
| Acidic Additives | Adding a weak acid neutralizes a portion of the base, lowering the effective basicity of the solution. | All Asp sequences | Addition of 0.1 M formic acid to 30% piperidine reduces side product formation. | [14][15] |
| Bulky Side-Chain PGs | Increase steric hindrance around the β-carbonyl, disfavoring the intramolecular cyclization. | All Asp sequences | Asp(OtBu) > Asp(OEpe) > Asp(OBno) in terms of aspartimide formation (less bulky is worse). | [13][14] |
| Backbone Protection | Protect the amide nitrogen C-terminal to the Asp residue to prevent the initial deprotonation. | Asp-Gly | Using Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide building block is highly effective. | [13] |
| Novel C-C Bond PGs | Replace the side-chain ester (C-O) with a stable C-C bond, which is not susceptible to this cyclization. | All Asp sequences | Cyanosulfurylide (CSY) protecting group can completely suppress aspartimide formation, but cleavage requires specific conditions. | [13][16] |
Table 1: Comparison of strategies to mitigate aspartimide formation. Efficacy is described qualitatively based on reported data.
Experimental Protocols
Standard SPPS Cycle for Fmoc-Asp(OtBu)-OH Incorporation
This protocol outlines a single cycle for adding an Fmoc-Asp(OtBu)-OH residue to a growing peptide chain on a Rink Amide resin.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 eq.), HATU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.
-
Allow the activation mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents.
-
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[17]
Final Cleavage from Rink Amide Resin
This protocol is for cleaving the completed peptide from the resin and removing the side-chain protecting groups to yield the C-terminal peptide amide.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS and water act as scavengers to trap the reactive carbocations generated from the cleavage of side-chain protecting groups like OtBu.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again.
-
Dry the final peptide product under vacuum.
-
Overall SPPS Workflow
The entire process of building a peptide on a solid support follows a logical, cyclical workflow.
Caption: High-level workflow of Fmoc Solid-Phase Peptide Synthesis.
Conclusion
The incorporation of aspartic acid is a critical consideration in peptide synthesis design. While the fundamental mechanisms of Fmoc deprotection and coupling are standard, the propensity of Asp-containing sequences to form aspartimide side products requires careful strategic planning. By understanding the underlying mechanism of this side reaction, researchers can make informed choices regarding deprotection conditions, side-chain protecting groups, and specialized building blocks. Employing mitigation strategies such as the use of weaker bases, acidic additives, or backbone protection is essential for maximizing the yield and purity of the final peptide product, particularly for long or complex sequences intended for therapeutic or advanced research applications.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. drivehq.com [drivehq.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. peptide.com [peptide.com]
- 7. Bot Detection [iris-biotech.de]
- 8. m.youtube.com [m.youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Detection [iris-biotech.de]
- 14. Bot Detection [iris-biotech.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Spectroscopic Data and Analysis of Fmoc-Asp-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid α-amide (Fmoc-Asp-NH2). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and calculated Mass Spectrometry (MS) values to serve as a reference for researchers. The methodologies provided are standardized protocols applicable to the analysis of similar protected amino acid derivatives.
Spectroscopic Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and calculated mass spectrometry data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |
| 1 | 7.80 | d |
| 2 | 7.65 | d |
| 3 | 7.42 | t |
| 4 | 7.35 | t |
| 5 | 4.40 | m |
| 6 | 4.25 | t |
| 7 | 2.85 | dd |
| 8 | 2.70 | dd |
| 9 | 5.80 | d |
| 10 | 7.20 | s (broad) |
| 11 | 6.90 | s (broad) |
| 12 | 12.5 (broad) | s |
Predicted using online NMR prediction tools. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| 1 | 174.5 |
| 2 | 172.0 |
| 3 | 156.5 |
| 4 | 144.0 |
| 5 | 141.5 |
| 6 | 128.0 |
| 7 | 127.5 |
| 8 | 125.5 |
| 9 | 120.0 |
| 10 | 67.0 |
| 11 | 51.0 |
| 12 | 47.0 |
| 13 | 37.0 |
Predicted using online NMR prediction tools. Actual experimental values may vary.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z |
| [M+H]⁺ | 355.1288 |
| [M+Na]⁺ | 377.1107 |
| [M-H]⁻ | 353.1143 |
Calculated based on the molecular formula C₁₉H₁₈N₂O₅ (Exact Mass: 354.1216).[1][2][3]
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent may depend on the sample's solubility and the desired resolution of exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain fragmentation patterns for structural confirmation.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode. For fragmentation data, tandem MS (MS/MS) can be performed by selecting the precursor ion of interest.
Data Analysis:
-
Analyze the full scan spectra to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).
-
Compare the observed m/z values with the calculated exact masses for the expected ionic species.
-
If MS/MS data was acquired, analyze the fragmentation pattern to confirm the structure of the molecule.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis.
Caption: General Workflow for Spectroscopic Analysis.
Caption: Logical Relationship of Spectroscopic Data.
References
A Technical Deep Dive: Fmoc-L-isoasparagine vs. Fmoc-L-Asparagine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the incorporation of asparagine residues presents a significant challenge due to the propensity for aspartimide formation, a notorious side reaction that can lead to impurities and compromise the integrity of the final peptide product. This technical guide provides an in-depth comparison between two key building blocks used to introduce asparagine and its isomer into peptide chains: Fmoc-L-isoasparagine and side-chain protected Fmoc-L-asparagine. Understanding the nuances of their application is critical for optimizing peptide synthesis strategies and ensuring the production of high-purity peptides for research and therapeutic development.
Chemical Identity and Properties
Fmoc-L-isoasparagine and Fmoc-L-asparagine are distinct isomers. In Fmoc-L-isoasparagine, the amide group is part of the peptide backbone at the C-terminus, while in Fmoc-L-asparagine, the amide is located on the side chain. It is crucial to note that the term "Fmoc-Asp-NH2" is often used synonymously with Fmoc-L-isoasparagine. For the purpose of this guide, "Fmoc-L-Asparagine" will refer to the standard, side-chain protected amino acid derivative used in solid-phase peptide synthesis (SPPS), typically Fmoc-L-Asn(Trt)-OH (trityl-protected asparagine).
A summary of their key chemical properties is presented in the table below:
| Property | Fmoc-L-isoasparagine | Fmoc-L-Asn(Trt)-OH |
| Synonyms | This compound, Nα-(9-Fluorenylmethyloxycarbonyl)-L-isoasparagine | Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-trityl-L-asparagine |
| CAS Number | 200335-40-6[1] | 132388-59-1 |
| Molecular Formula | C₁₉H₁₈N₂O₅[1] | C₃₈H₃₂N₂O₅ |
| Molecular Weight | 354.36 g/mol [1] | 596.67 g/mol |
| Structure | The amide is at the C-terminus of the aspartic acid residue. | The amide is on the β-carboxyl group of the aspartic acid side chain. |
| Primary Application | Direct incorporation of an isoasparagine residue into a peptide chain. | Incorporation of an asparagine residue into a peptide chain during Fmoc-SPPS. |
The Challenge of Aspartimide Formation
During Fmoc-based solid-phase peptide synthesis (SPPS), the repeated exposure of the peptide-resin to basic conditions (typically piperidine for Fmoc deprotection) can induce the formation of a succinimide ring, known as an aspartimide. This side reaction is particularly prevalent when an aspartic acid or asparagine residue is followed by a small amino acid such as glycine, serine, or alanine. The aspartimide intermediate can then undergo nucleophilic attack by piperidine or water, leading to a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide (an isoaspartyl residue), and piperidide adducts. This isomerization and byproduct formation can be difficult to separate from the target peptide, reducing the overall yield and purity.
Comparative Analysis: Fmoc-L-isoasparagine vs. Fmoc-L-Asn(Trt)-OH
The choice between directly incorporating isoasparagine or using a protected asparagine derivative has significant implications for the synthesis strategy and the purity of the final product.
Fmoc-L-Asn(Trt)-OH: The Standard Approach and Its Pitfalls
The conventional method for introducing asparagine into a peptide sequence is to use a side-chain protected derivative, with Fmoc-L-Asn(Trt)-OH being a common choice. The bulky trityl group offers protection to the side-chain amide, preventing dehydration and other side reactions during activation. However, it does not prevent aspartimide formation, especially in susceptible sequences.
Quantitative Data on Aspartimide Formation with Protected Asparagine:
While specific percentages vary depending on the sequence, coupling conditions, and deprotection times, studies have shown that significant levels of aspartimide-related impurities can arise. For instance, in sensitive sequences, the accumulation of these byproducts can exceed 10-20% of the total peptide content.
| Parameter | Fmoc-L-Asn(Trt)-OH |
| Aspartimide Formation | Prone to this side reaction, especially in Asp-Xaa sequences where Xaa is Gly, Ser, or Ala. |
| Resulting Impurities | α- and β-aspartyl peptides, piperidide adducts. |
| Purification Challenges | Co-elution of isoaspartyl peptides with the target peptide can make purification difficult. |
Fmoc-L-isoasparagine: A Strategic Alternative
The use of Fmoc-L-isoasparagine provides a direct and unambiguous route to synthesizing peptides containing an isoaspartyl linkage. This is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), where Fmoc-L-isoasparagine can be used as a cleavable linker. By design, its incorporation avoids the issue of aspartimide formation at that specific position, as the isoaspartyl bond is intentionally formed.
However, it is important to recognize that this building block is not a universal solution for preventing aspartimide formation throughout a peptide. If other asparagine or aspartic acid residues are present in the sequence, they will still be susceptible to this side reaction.
| Parameter | Fmoc-L-isoasparagine |
| Aspartimide Formation | Not applicable at the site of incorporation, as it directly forms the isoasparagine linkage. |
| Resulting Product | A peptide with a defined isoaspartyl residue at the desired position. |
| Purification Advantages | Eliminates the generation of isoaspartyl impurities at the target site, simplifying purification. |
Experimental Protocols
Standard Fmoc-SPPS Protocol for Fmoc-L-Asn(Trt)-OH
This protocol outlines the general steps for incorporating an asparagine residue using Fmoc-L-Asn(Trt)-OH in manual or automated solid-phase peptide synthesis.
Methodology:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This step is typically performed for 5-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-adduct.
-
Amino Acid Activation and Coupling: Pre-activate a solution of Fmoc-L-Asn(Trt)-OH (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU or HATU and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
Protocol for Incorporating Fmoc-L-isoasparagine
The procedure for incorporating Fmoc-L-isoasparagine is analogous to the standard SPPS protocol.
Methodology:
The steps are identical to the standard protocol, with the key difference being the use of Fmoc-L-isoasparagine in the coupling step (Step 4). The activation and coupling conditions are generally the same.
Conclusion and Recommendations
The choice between Fmoc-L-isoasparagine and a side-chain protected Fmoc-L-asparagine derivative is dictated by the specific goals of the peptide synthesis.
-
For the synthesis of peptides containing a standard asparagine residue: The use of Fmoc-L-Asn(Trt)-OH is the conventional approach. To mitigate the risk of aspartimide formation, researchers should consider the following strategies:
-
Utilize a milder base for Fmoc deprotection, such as piperazine.
-
Employ sterically hindered protecting groups on the aspartic acid side chain if it is the precursor.
-
Minimize the deprotection and coupling reaction times.
-
Carefully select the amino acid following the asparagine residue, if the sequence allows for modification.
-
-
For the synthesis of peptides requiring a specific isoaspartyl linkage: The direct incorporation using Fmoc-L-isoasparagine is the most efficient and unambiguous method. This approach is particularly advantageous in the development of ADCs and other bioconjugates where the isoasparagine linkage serves a specific functional role.
By understanding the chemical properties, potential side reactions, and appropriate applications of these two building blocks, researchers and drug development professionals can make informed decisions to optimize their peptide synthesis workflows, leading to higher purity products and more reliable scientific outcomes.
References
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used approach in SPPS due to its mild deprotection conditions and versatility. This guide provides a comprehensive overview of the core principles of Fmoc SPPS, detailed experimental protocols, and quantitative data to support researchers in their peptide synthesis endeavors.
Core Principles of Fmoc SPPS
Fmoc SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The synthesis cycle consists of three main steps: deprotection, activation and coupling, and washing.
-
Solid Support (Resin): The synthesis begins with an inert solid support, typically polystyrene beads cross-linked with divinylbenzene and functionalized with a linker. The choice of resin and linker determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).
-
Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This prevents unwanted side reactions and ensures that the peptide chain is extended in the correct sequence.
-
Side-Chain Protection: The reactive side chains of certain amino acids are protected by acid-labile groups to prevent their interference during the synthesis.
-
The SPPS Cycle: The synthesis proceeds through a series of repeated cycles, each adding one amino acid to the peptide chain. Each cycle involves:
-
Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a mild base, typically piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
-
Amino Acid Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent coupling to the free N-terminus of the peptide chain.
-
Washing: Another series of washes to remove unreacted amino acid and coupling reagents.
-
-
Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA) in the presence of scavengers.
Quantitative Data in Fmoc SPPS
The efficiency and success of Fmoc SPPS are dependent on several quantitative parameters. The following tables summarize key data for resin selection, deprotection, and coupling steps.
Table 1: Common Resins for Fmoc SPPS
| Resin Type | Linker | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Cleavage Conditions |
| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | 0.3 - 1.0 | 95% TFA |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Carboxylic Acid (fully protected) | 0.3 - 1.5 | 1-5% TFA in DCM (mild); 95% TFA (full) |
| Rink Amide Resin | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy | Amide | 0.3 - 0.8 | 95% TFA |
| Sieber Amide Resin | 9-Fmoc-amino-xanthen-3-yloxy | Amide (fully protected) | 0.3 - 0.7 | 1-5% TFA in DCM (mild) |
Table 2: Fmoc Deprotection Reagents and Conditions
| Reagent | Concentration | Solvent | Typical Deprotection Time | Notes |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 minutes | Standard and most common reagent. |
| Piperidine with 0.1 M HOBt | 20% (v/v) | DMF | 2 x 10 minutes | Reduces aspartimide formation. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) | DMF | < 1 minute | Very fast, but can increase risk of racemization and aspartimide formation.[1] Often used with a nucleophilic scavenger. |
| Piperazine/DBU | 5% Piperazine + 2% DBU | DMF | < 1 minute | A rapid and safer alternative to piperidine.[2][3] |
Table 3: Common Coupling Reagents in Fmoc SPPS
| Reagent | Class | Activator/Additive | Typical Coupling Time | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | HOBt | 30 - 60 minutes | Low cost, effective. | Byproduct (DCU/DIU) can be difficult to remove (DIC is better than DCC). |
| HBTU/DIPEA | Uronium Salt | HOBt (in situ) | 15 - 45 minutes | High efficiency, low racemization. | Can cause guanidinylation of the N-terminus. |
| HATU/DIPEA | Uronium Salt | HOAt (in situ) | 5 - 30 minutes | Very high efficiency, fast, low racemization, good for hindered couplings.[4][5] | More expensive, can cause guanidinylation.[6] |
| PyBOP/DIPEA | Phosphonium Salt | HOBt (in situ) | 15 - 45 minutes | High efficiency, no guanidinylation. | Byproducts can be difficult to remove. |
| COMU/DIPEA | Uronium Salt | OxymaPure (in situ) | 5 - 30 minutes | High efficiency, safer (non-explosive byproducts), good solubility.[7] | More expensive. |
Experimental Protocols
The following are detailed protocols for the key steps in manual Fmoc SPPS.
Protocol 1: Resin Preparation (Swelling)
-
Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into a fritted syringe or a dedicated reaction vessel.
-
Add enough DMF (approximately 10-15 mL per gram of resin) to cover the resin completely.
-
Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.
-
After swelling, drain the DMF by applying gentle vacuum or nitrogen pressure.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin).
-
Agitate the resin for the specified time (e.g., 5-10 minutes) at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time with fresh deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times, with a volume sufficient to cover the resin each time) to remove all traces of the deprotection reagent.
Protocol 3: Amino Acid Coupling
-
Amino Acid Activation:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution.
-
Allow the activation mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for the specified coupling time (see Table 3) at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Protocol 4: Monitoring the Synthesis (Kaiser Test)
The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines.[8]
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (a few beads are sufficient) from the reaction vessel after the coupling step and wash them with ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
-
Interpretation of Results:
-
Blue/Purple beads and/or solution: Indicates the presence of free primary amines (incomplete coupling). The coupling step should be repeated.
-
Yellow/Colorless beads and solution: Indicates the absence of free primary amines (complete coupling). The synthesis can proceed to the next deprotection step.
-
Protocol 5: Spectrophotometric Monitoring of Fmoc Deprotection
The completion of the Fmoc deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the deprotection solution.
-
Collect the filtrate from the two deprotection steps in a volumetric flask of a known volume (e.g., 25 mL).
-
Dilute the solution to the mark with DMF.
-
Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer, using the deprotection solution (e.g., 20% piperidine in DMF) as a blank.
-
Calculate the amount of Fmoc group removed (and thus the loading of the resin) using the Beer-Lambert law (A = εcl), where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[9]
Protocol 6: Cleavage and Final Deprotection
-
After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.
-
Prepare the cleavage cocktail. A common cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The composition of the cocktail depends on the amino acid sequence of the peptide.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
Visualizing the Fmoc SPPS Workflow and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in Fmoc SPPS.
The Fmoc SPPS Cycle
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Mechanism of Fmoc Deprotection
Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.
Mechanism of Amino Acid Coupling with HATU
Caption: Amino acid activation and coupling using HATU as the coupling reagent.
References
- 1. peptide.com [peptide.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Aspartate-Containing Peptide Amides
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Fmoc-Based Synthesis of Peptide Amides
Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the standard method for producing synthetic peptides for research, therapeutic, and diagnostic applications.[1] This methodology builds a peptide sequence step-by-step while the C-terminus is anchored to an insoluble resin support.[2] This approach simplifies the purification process, as excess reagents and by-products are removed by simple washing and filtration after each step.[3]
To obtain a peptide with a C-terminal amide (a common feature in many biologically active neuropeptides), a specialized resin is required. The Rink Amide resin is the most common choice for this purpose.[4] Its linker is designed to be stable throughout the synthesis cycles but cleaves under strong acidic conditions (typically with trifluoroacetic acid, TFA) to release the final peptide as a C-terminal amide.[5]
Incorporating Aspartic Acid: The Role of Side-Chain Protection
When incorporating an aspartic acid (Asp) residue into the peptide sequence, its reactive β-carboxyl group side chain must be protected to prevent unwanted side reactions during coupling. The most common protecting group used in Fmoc SPPS is the tert-butyl (tBu) group.[1] Therefore, the building block used is Fmoc-Asp(OtBu)-OH . This protecting group is acid-labile and is efficiently removed during the final cleavage step with TFA, simultaneously with the peptide's release from the resin.[1]
Key Challenge: Aspartimide Formation
The primary challenge during the synthesis of peptides containing aspartic acid is the formation of a cyclic aspartimide intermediate.[6] This side reaction is catalyzed by the base (typically piperidine) used for Fmoc-group removal and is particularly problematic when the Asp residue is followed by a small, unhindered amino acid like Glycine (Gly), Serine (Ser), or Asparagine (Asn).[6][7]
Aspartimide formation is detrimental for several reasons:
-
It leads to a mixture of final products, including the desired α-aspartyl peptide, the rearranged β-aspartyl peptide, and piperidide adducts.[6]
-
The intermediate is prone to racemization, resulting in a loss of chiral purity.[2]
-
These by-products often have similar masses and chromatographic properties to the target peptide, making purification extremely difficult or impossible.[2]
Strategies to Mitigate Aspartimide Formation:
-
Optimized Deprotection Conditions: Using a lower concentration of piperidine or adding an acidic additive like 1-hydroxybenzotriazole (HOBt) or Oxyma to the deprotection solution can reduce the basicity and suppress aspartimide formation.[8]
-
Bulky Side-Chain Protecting Groups: Employing sterically hindered protecting groups on the Asp side chain, such as 3-ethyl-3-pentyl (Epe) or 5-n-butyl-5-nonyl (Bno), can physically block the cyclization reaction.[9] Fmoc-Asp(OBno)-OH has been shown to significantly reduce aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH.
-
Backbone Protection: Using a dipeptide building block where the amide backbone nitrogen of the residue following Asp is protected (e.g., with a 2,4-dimethoxybenzyl (Dmb) group) can prevent the nucleophilic attack required for cyclization.[6]
Experimental Protocols
This section provides a detailed step-by-step protocol for the manual Fmoc solid-phase synthesis of a generic peptide containing an Asp(OtBu) residue on Rink Amide resin.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade/Concentration |
| Rink Amide Resin | Solid support for C-terminal amide | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-Amino Acids | Building blocks for peptide chain | Synthesis Grade |
| Fmoc-Asp(OtBu)-OH | Aspartic acid building block | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Primary solvent | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Solvent for washing | ACS Grade |
| Piperidine | Fmoc deprotection agent | Reagent Grade |
| HBTU/HATU | Coupling activator | Synthesis Grade |
| HOBt/HOAt | Coupling additive/racemization suppressant | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Activation base | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Cleavage and deprotection agent | Reagent Grade |
| Triisopropylsilane (TIS) | Cation scavenger for cleavage | Reagent Grade |
| Deionized Water (H₂O) | Scavenger for cleavage | High Purity |
| Diethyl Ether (Cold) | Peptide precipitation | ACS Grade |
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol is for a 0.1 mmol scale synthesis. All steps are performed at room temperature in a suitable reaction vessel with agitation.
1. Resin Preparation (Swelling)
-
Place Rink Amide resin (0.1 mmol) into the reaction vessel.
-
Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 1 hour with gentle agitation.[4]
-
Drain the DMF using positive nitrogen pressure or vacuum.
2. Initial Fmoc Deprotection (for pre-loaded resin)
-
Add 20% (v/v) piperidine in DMF (~10 mL/g of resin) to the swelled resin.
-
Agitate for 20 minutes to remove the Fmoc group from the first amino acid.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 times, ~10 mL/g each time for 1 min).
3. Amino Acid Coupling
-
In a separate vial, pre-activate the next Fmoc-amino acid:
-
Dissolve Fmoc-amino acid (0.4 mmol, 4 eq).
-
Dissolve HBTU (0.38 mmol, 3.8 eq) and HOBt (0.4 mmol, 4 eq).
-
Add DIPEA (0.8 mmol, 8 eq) to the amino acid/HBTU/HOBt solution in DMF (~5 mL).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. For hindered couplings, the time can be extended.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
4. Monitoring the Coupling Reaction (Optional but Recommended)
-
Perform a Kaiser test on a few beads.[1] A blue/purple color indicates incomplete coupling (free primary amines present), while a yellow/colorless result indicates a complete reaction. If the test is positive, repeat the coupling step.
5. Repeat Synthesis Cycle
-
Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the sequence, using Fmoc-Asp(OtBu)-OH at the appropriate position.
Protocol 2: Final Cleavage and Deprotection
1. Final Deprotection and Washing
-
After the final amino acid is coupled, perform a final Fmoc deprotection (Protocol 1, Step 2).
-
Wash the peptide-resin extensively with DMF (5 times) and then DCM (5 times) to remove all residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[5]
2. Cleavage from Resin
-
Prepare the cleavage cocktail. A standard "Reagent K" modified cocktail is effective for peptides with Trp, Met, or Cys, but a simpler TFA/TIS/H₂O mix is often sufficient.
-
Cleavage Cocktail (95% TFA): 9.5 mL TFA, 0.25 mL TIS, 0.25 mL H₂O.[5]
-
-
Add the cleavage cocktail (~10 mL/g of resin) to the dry peptide-resin in a fume hood.
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
3. Peptide Precipitation and Isolation
-
Concentrate the TFA solution slightly under a gentle stream of nitrogen.
-
Add the concentrated peptide solution dropwise into a centrifuge tube containing cold diethyl ether (~40 mL). A white precipitate of the peptide should form.
-
Centrifuge the mixture (e.g., 3000 rpm for 10 min), decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the peptide pellet under vacuum to yield the crude product.
-
The crude peptide can then be purified by reverse-phase HPLC.
Quantitative Data Summary
| Step | Parameter | Value | Notes |
| Synthesis Scale | Amount of final peptide | 0.1 mmol | Based on initial resin loading. |
| Resin Swelling | Duration | 1 hour | Minimum time for proper solvation. |
| Solvent Volume | ~10 mL / g resin | Ensures complete swelling. | |
| Fmoc Deprotection | Reagent | 20% Piperidine in DMF | Standard reagent.[1] |
| Reaction Time | 20 minutes | May be split into 2x10 min treatments. | |
| Amino Acid Coupling | Fmoc-AA Equivalents | 4 eq | Relative to resin loading. |
| Activator (HBTU) Eq. | 3.8 eq | Slightly less than AA to avoid side reactions. | |
| Additive (HOBt) Eq. | 4 eq | Suppresses racemization. | |
| Base (DIPEA) Eq. | 8 eq | Activates the coupling reaction. | |
| Reaction Time | 1 - 2 hours | Can be extended for difficult sequences. | |
| Cleavage | Cocktail Composition | 95% TFA / 2.5% TIS / 2.5% H₂O | A common general-purpose cocktail.[5] |
| Reaction Time | 2 - 3 hours | Ensures complete side-chain deprotection. | |
| Precipitation Solvent | Cold Diethyl Ether | ~10-20 times the volume of TFA solution. |
Visualizations
SPPS Workflow Diagram
Caption: Workflow for Fmoc solid-phase synthesis of a peptide amide.
Signaling Pathway Example: Neuropeptide Y
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter. While NPY itself does not contain aspartic acid, the N-terminal domain of its Y2 receptor, which is rich in acidic residues like aspartate, is crucial for receptor internalization and signaling, highlighting the importance of Asp in peptide-receptor interactions.[9] NPY receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gi alpha subunit.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [merckmillipore.com]
- 3. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 4. Neuroscience of Internet Pornography Addiction: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of a N-terminal aspartate in the internalization of the neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Importance of a N-terminal aspartate in the internalization of the neuropeptide Y Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Fmoc-Asn(Trt)-OH in Automated Peptide Synthesizers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the effective utilization of Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) in automated solid-phase peptide synthesis (SPPS). The incorporation of asparagine residues into peptide sequences can be challenging due to the propensity of the side-chain amide to undergo dehydration to a nitrile derivative during the activation step, leading to impurities that are difficult to remove. The use of the trityl (Trt) protecting group on the side-chain amide of asparagine effectively prevents this side reaction, resulting in significantly purer peptides and higher yields.[1][2] These notes cover the rationale for using Fmoc-Asn(Trt)-OH, recommended protocols for coupling and deprotection on automated synthesizers, and quantitative data comparing its performance against unprotected Fmoc-Asn-OH.
Introduction: The Challenge of Incorporating Asparagine in SPPS
Asparagine is a frequently occurring amino acid in bioactive peptides and proteins. However, its incorporation during Fmoc-based SPPS presents a significant challenge. The primary issue is the dehydration of the side-chain amide group during the carboxyl activation step, which is necessary for peptide bond formation. This dehydration leads to the formation of a β-cyano-alanine residue in the peptide sequence. This side reaction is particularly prevalent when using carbodiimide-based coupling reagents.[2][3]
The resulting nitrile-containing impurity is difficult to separate from the desired peptide due to similar chromatographic properties. To overcome this, protection of the side-chain amide is strongly recommended. The trityl (Trt) group is the most commonly used protecting group for this purpose in Fmoc-SPPS.
Advantages of Using Fmoc-Asn(Trt)-OH:
-
Prevents Side-Chain Dehydration: The bulky trityl group effectively shields the amide nitrogen, preventing nitrile formation during activation.[1]
-
Improved Solubility: Fmoc-Asn(Trt)-OH exhibits significantly better solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to the poorly soluble Fmoc-Asn-OH.[2] This ensures more efficient and reliable coupling.
-
High Purity Peptides: The prevention of side reactions leads to a cleaner crude product, simplifying purification and increasing the overall yield of the target peptide.
Experimental Protocols
The following protocols are intended for use with automated peptide synthesizers and are based on standard Fmoc-SPPS chemistry.
Materials
-
Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids).
-
Amino Acids: High-purity Fmoc-protected amino acids, including Fmoc-Asn(Trt)-OH.
-
Solvents:
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (peptide synthesis grade).
-
Dichloromethane (DCM).
-
Piperidine.
-
-
Reagents:
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, and appropriate scavengers (e.g., triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)).
-
Automated Synthesizer Protocol for Fmoc-Asn(Trt)-OH Coupling
This protocol outlines a typical cycle for coupling Fmoc-Asn(Trt)-OH on an automated peptide synthesizer.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Fmoc-Asn(Trt)-OH Coupling:
-
Amino Acid Preparation: Prepare a solution of Fmoc-Asn(Trt)-OH (4-5 equivalents relative to resin substitution) in DMF.
-
Activator Preparation: Prepare a solution of HBTU (or HATU) (3.9-4.9 equivalents) and HOBt (or HOAt) (4-5 equivalents) in DMF.
-
Activation: In a separate vessel or directly in the delivery line, combine the Fmoc-Asn(Trt)-OH solution with the activator solution. Add DIPEA (8-10 equivalents) and allow for a pre-activation time of 2-5 minutes.
-
Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 45-60 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Repeat Cycle: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.
Final Cleavage and Deprotection Protocol
This protocol is for the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the Trt group from asparagine.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail that is effective for removing the Trt group is:
-
Reagent B: TFA/Water/TIS (95:2.5:2.5, v/v/v).
-
If the peptide contains other sensitive residues like Cys or Met, add EDT (2.5%) to the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Stir or gently agitate the mixture at room temperature.
-
The Trt group is typically removed within 1-3 hours. If the Asn(Trt) residue is at the N-terminus, the cleavage time may need to be extended to 4 hours to ensure complete deprotection.[4]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the TFA solution to a small volume.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Data Presentation
The use of Fmoc-Asn(Trt)-OH significantly improves the purity of the crude peptide compared to unprotected Fmoc-Asn-OH.
| Parameter | Fmoc-Asn-OH | Fmoc-Asn(Trt)-OH | Reference |
| Solubility in DMF | Low | High | [2] |
| Primary Side Reaction | Side-chain dehydration to β-cyano-alanine | None observed | [2][3] |
| Coupling Reagent Compatibility | Prone to side reactions with carbodiimides | Compatible with standard coupling reagents (HBTU, HATU) | [2] |
| Crude Peptide Purity (Typical) | Lower, with significant nitrile impurity | High | |
| Final Yield | Generally lower due to purification losses | Generally higher | [1] |
Mandatory Visualizations
Signaling Pathway of Side-Chain Dehydration
Caption: Dehydration of unprotected Asparagine during activation.
Experimental Workflow for Automated Synthesis
Caption: Automated synthesis cycle using Fmoc-Asn(Trt)-OH.
Conclusion
The use of Fmoc-Asn(Trt)-OH is a robust and reliable method for the incorporation of asparagine residues in automated solid-phase peptide synthesis. It effectively prevents the formation of nitrile-related impurities, leading to higher purity crude products and improved overall yields. The protocols outlined in these application notes provide a comprehensive guide for researchers to successfully synthesize asparagine-containing peptides with high fidelity.
References
Application Notes & Protocols: Coupling Strategies for Aspartic Acid and Asparagine Derivatives in Fmoc-SPPS
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the cornerstone of modern peptide synthesis. While routine couplings are highly efficient, the incorporation of certain amino acids presents unique challenges that can lead to significant side reactions, decreased purity, and lower yields. Aspartic acid (Asp) and its amide counterpart, Asparagine (Asn), are particularly problematic. The user query for "Fmoc-Asp-NH2" is ambiguous; it can be interpreted as either the coupling of an Aspartic acid residue (where the side chain is a carboxylic acid) or an Asparagine residue (where the side chain is a primary amide). This document provides detailed application notes and protocols for both scenarios, focusing on mitigating the primary side reactions associated with each: aspartimide formation for Aspartic acid and side-chain dehydration for Asparagine.
Part 1: Coupling Fmoc-Asp(OR)-OH & Prevention of Aspartimide Formation
Aspartimide formation is a notorious side reaction in Fmoc-SPPS, occurring when the peptide backbone nitrogen attacks the side-chain ester of an aspartic acid residue.[1][2] This reaction is catalyzed by the base (typically piperidine) used for Fmoc deprotection and is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg motifs being particularly susceptible.[2][3] The resulting five-membered succinimide ring (aspartimide) can lead to several unwanted byproducts, including racemization (epimerization), chain termination, and rearrangement to yield β-peptides, which are often difficult to separate from the target peptide.
Mechanism of Aspartimide Formation
The process is initiated by the base-catalyzed deprotonation of the backbone amide nitrogen following the Asp residue. This deprotonation facilitates a nucleophilic attack on the side-chain carbonyl, forming the cyclic aspartimide intermediate. This intermediate is prone to racemization and can be opened by nucleophiles (like piperidine or water) to form a mixture of α- and β-peptides.[1][2]
References
Application Notes and Protocols for Fmoc Group Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups and resin linkers commonly employed.[1][2] This orthogonality allows for the selective deprotection of the N-terminal amine, enabling the stepwise elongation of the peptide chain.[3] The efficiency of Fmoc removal is critical for the successful synthesis of high-quality peptides, as incomplete deprotection can lead to deletion sequences and a complex mixture of final products.[4]
This document provides a detailed overview of the conditions for Fmoc group deprotection, including a comparison of common reagents, experimental protocols, and strategies to mitigate common side reactions.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group proceeds via a base-mediated β-elimination mechanism. The process can be summarized in two main steps:
-
Proton Abstraction: A base removes the acidic proton from the C9 position of the fluorenyl group. This is the rate-determining step.
-
Elimination: The resulting carbanion is stabilized by the aromatic fluorenyl system and undergoes a rapid elimination, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).
The highly reactive DBF byproduct can undergo side reactions, but it is typically scavenged by the amine base used for deprotection to form a stable adduct.[2][5]
Caption: Mechanism of Fmoc deprotection by a base.
Common Deprotection Reagents and Conditions
The choice of deprotection reagent and conditions is crucial for efficient Fmoc removal while minimizing side reactions. The most common reagent is piperidine, but several alternatives are available, each with its own advantages and disadvantages.
Quantitative Comparison of Common Deprotection Reagents
| Reagent | Concentration | Solvent | Typical Time | Temperature | Key Considerations |
| Piperidine | 20% (v/v) | DMF or NMP | 5-20 min | Room Temp | Highly effective and fast. Can cause aspartimide formation and diketopiperazine formation in sensitive sequences.[6] |
| Piperazine | 5-20% (w/v) | DMF or NMP | 10-30 min | Room Temp | Less prone to causing aspartimide formation compared to piperidine.[6] May have slower kinetics. |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF or NMP | 5-20 min | Room Temp | Similar efficiency to piperidine but with reduced toxicity. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF or NMP | 5-15 min | Room Temp | A non-nucleophilic base, useful for avoiding base-adduct formation. Often used in combination with a scavenger. |
| Morpholine | 50% (v/v) | DMF | 1-2 hours | Room Temp | Milder base, can be used for sensitive sequences but requires longer reaction times. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes the standard procedure for Fmoc deprotection in manual solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF (Deprotection Solution)
-
Dimethylformamide (DMF) for washing
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
Deprotection:
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 5-20 minutes at room temperature. The optimal time may vary depending on the amino acid sequence.
-
-
Reagent Removal: Drain the deprotection solution.
-
Washing:
-
Wash the resin thoroughly with DMF (5-6 times, using approximately 10 mL of solvent per gram of resin for each wash). This is crucial to remove all traces of piperidine and the DBF-piperidine adduct, which can interfere with the subsequent coupling step.
-
-
Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Protocol 2: Monitoring Fmoc Deprotection by UV Spectroscopy
The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the DBF-piperidine adduct in the collected filtrate. This allows for the quantification of the deprotection reaction and ensures its completion.
Materials:
-
Filtrate from the deprotection step (containing the DBF-piperidine adduct)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Ethanol or DMF for dilution
Procedure:
-
Collect Filtrate: Collect the deprotection solution after the specified reaction time.
-
Dilution: Dilute a small, known volume of the filtrate with a suitable solvent (e.g., ethanol) to bring the absorbance within the linear range of the spectrophotometer. A 100-fold dilution is common.
-
UV Measurement: Measure the absorbance of the diluted solution at approximately 301 nm. The DBF-piperidine adduct has a characteristic absorbance maximum around this wavelength.
-
Quantification (Optional): The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), b is the path length of the cuvette, and c is the concentration.
Caption: Experimental workflow for Fmoc deprotection.
Side Reactions and Mitigation Strategies
Several side reactions can occur during Fmoc deprotection, potentially compromising the purity and yield of the final peptide. Understanding these side reactions is key to developing strategies to minimize their occurrence.
Aspartimide Formation
Aspartimide formation is a significant side reaction that can occur when aspartic acid (Asp) is present in the peptide sequence. The side-chain carboxylate can attack the backbone carbonyl, forming a cyclic imide. This can lead to racemization and the formation of β-aspartyl peptides.
Mitigation Strategies:
-
Use of sterically hindered protecting groups: Employing protecting groups like O-2,4-dichlorobenzyl (O-Dcb) or 3-methyl-pent-3-yl (Mpe) on the Asp side chain can reduce aspartimide formation.
-
Modification of deprotection conditions: Using a lower concentration of piperidine or a weaker base like piperazine can decrease the rate of aspartimide formation.[6] Adding an acid scavenger like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can also be beneficial.
Diketopiperazine Formation
Diketopiperazine (DKP) formation is prevalent at the dipeptide stage, where the N-terminal amine of the second amino acid can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the solid support. This is particularly problematic for sequences containing proline or glycine at the second position.
Mitigation Strategies:
-
Use of 2-chlorotrityl chloride (CTC) resin: This resin is more sterically hindered, which can suppress DKP formation.
-
Introduction of a bulky protecting group: Using a bulky N-terminal protecting group on the second amino acid can sterically hinder the cyclization reaction.
-
Optimized coupling protocols: Rapid and efficient coupling of the third amino acid can minimize the time the free N-terminal dipeptide is exposed to basic conditions.
Conclusion
The successful removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis. While 20% piperidine in DMF remains the most common and effective reagent, a thorough understanding of the reaction mechanism, potential side reactions, and available alternative reagents is essential for optimizing peptide synthesis protocols. By carefully selecting the deprotection conditions based on the specific peptide sequence and employing appropriate mitigation strategies, researchers can significantly improve the yield and purity of their synthetic peptides.
References
- 1. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 2. m.youtube.com [m.youtube.com]
- 3. agris.fao.org [agris.fao.org]
- 4. youtube.com [youtube.com]
- 5. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Incorporation of Aspartic Acid Derivatives in Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of aspartic acid (Asp) residues into complex peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a critical process in the development of therapeutic peptides and other bioactive molecules. Amino acids are the fundamental building blocks of proteins, and the precise sequence of these amino acids dictates the protein's structure and function[1][2]. However, the unique side-chain carboxyl group of aspartic acid presents a significant challenge during Fmoc-SPPS: the formation of aspartimide[3][4][5]. This side reaction can lead to a variety of impurities, including piperidides and the difficult-to-separate α- and β-aspartyl peptides, compromising the purity and yield of the target peptide[4].
This document provides detailed application notes and protocols for the successful incorporation of aspartic acid derivatives, with a focus on achieving a C-terminal amide or incorporating internal asparagine (Asn, the amide of Asp) residues.
The Challenge: Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs when the peptide backbone nitrogen attacks the side-chain carboxyl group of an aspartic acid residue. This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine)[4][5]. The resulting succinimide intermediate can then be cleaved by piperidine or water to yield a mixture of byproducts[4]. The sequence -Asp-Gly- is particularly prone to this side reaction[3][6][7].
Strategies to mitigate aspartimide formation are crucial for the synthesis of high-purity peptides containing aspartic acid. These strategies primarily involve the use of sterically hindered protecting groups for the Asp side chain or backbone protection[3][4][5].
Key Reagents and Protecting Groups
The choice of the aspartic acid building block is critical to minimizing aspartimide formation. Standard and optimized Fmoc-Asp derivatives include:
-
Fmoc-Asp(OtBu)-OH: The most common and cost-effective derivative. The tert-butyl ester provides good protection but can still lead to significant aspartimide formation in sensitive sequences[4][8].
-
Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl ester offers increased steric hindrance compared to OtBu, providing better suppression of aspartimide formation[7].
-
Fmoc-Asp(OBno)-OH: This derivative provides excellent protection against aspartimide formation, even in challenging sequences like -Asp-Gly-.
-
Backbone Protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH): Incorporating a dimethoxybenzyl (Dmb) group on the glycine nitrogen following the aspartic acid residue offers nearly complete suppression of aspartimide formation by preventing the initial cyclization[4][7][9].
For the incorporation of asparagine (the amide of aspartic acid), the standard building block is Fmoc-Asn(Trt)-OH . The trityl (Trt) group protects the side-chain amide from dehydration and other side reactions during synthesis[4].
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a general protocol for manual Fmoc-SPPS. Automated synthesizers will follow a similar sequence of steps[10][11].
Materials:
-
Fmoc-Rink Amide resin (for C-terminal amides)
-
Fmoc-amino acids (including the appropriate Fmoc-Asp derivative)
-
Coupling reagents: HBTU, HATU, or DIC/OxymaPure[12]
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Fmoc deprotection solution: 20% piperidine in DMF[11]
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Ether for precipitation
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and IPA (2 times), followed by DMF (3-5 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring Coupling Efficiency: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (colorless to yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), recouple the amino acid[13].
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Incorporating Fmoc-Asp(OR)-OH
This protocol follows the general SPPS workflow, with specific considerations for aspartic acid residues.
-
Select the appropriate Fmoc-Asp derivative: For sequences known to be prone to aspartimide formation (e.g., containing -Asp-Gly- or -Asp-Asn-), use a sterically hindered protecting group like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH[5][7]. For less critical positions, Fmoc-Asp(OtBu)-OH may suffice.
-
Coupling: Use a standard coupling protocol as described in the general workflow (Section 4.1, step 4). A single one-hour coupling is generally sufficient for Fmoc-Asp(OBno)-OH.
-
Fmoc Deprotection: Minimize the exposure time to piperidine to reduce the risk of aspartimide formation. Using two shorter deprotection steps (e.g., 2 x 5 minutes) is recommended over a single longer one[10]. The addition of additives like Oxyma to the piperidine solution has also been shown to reduce aspartimide formation[9].
Protocol for Incorporating Fmoc-Asn(Trt)-OH
The incorporation of asparagine is generally straightforward.
-
Coupling: Use the standard coupling protocol (Section 4.1, step 4). The bulky Trt group may slightly slow down the reaction, so ensure sufficient coupling time and check for completion with a ninhydrin test.
-
Cleavage: The Trt group is labile to standard TFA cleavage cocktails.
Data Presentation
The following table summarizes the relative effectiveness of different Asp protecting groups in minimizing aspartimide formation in the model peptide VKDGYI after extended treatment with 20% piperidine in DMF.
| Fmoc-Asp Derivative | Aspartimide-Related Impurities (%) | Reference |
| Fmoc-Asp(OtBu)-OH | ~44% | [9] |
| Fmoc-Asp(OMpe)-OH | Significantly reduced vs. OtBu | [7] |
| Fmoc-Asp(OBno)-OH | < 1% |
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Aspartimide Formation Pathway
Caption: Simplified pathway of aspartimide formation during Fmoc-SPPS.
Signaling Pathway Involving an Asp-Containing Peptide
Many bioactive peptides contain aspartic acid. For example, Angiotensin II (DRVYIHPF) is a peptide hormone that plays a key role in the Renin-Angiotensin System (RAS) to regulate blood pressure.
Caption: The role of Angiotensin II in the Renin-Angiotensin System.
References
- 1. Biochemistry, Essential Amino Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Coupling of General Amino Acids [bio-protocol.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. youtube.com [youtube.com]
Fmoc-Asp-NH2 in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp-NH2, and its side-chain protected form Fmoc-Asp(OtBu)-NH2, are pivotal building blocks in modern drug discovery, primarily utilized in the field of peptide and peptidomimetic synthesis. The presence of a C-terminal amide is a common feature in many biologically active peptides, conferring increased stability against enzymatic degradation compared to their C-terminal acid counterparts. This application note provides detailed protocols and data for the use of this compound in solid-phase peptide synthesis (SPPS), with a focus on its application in the development of enzyme inhibitors and as a linker component in antibody-drug conjugates (ADCs).
Core Applications
This compound and its derivatives are instrumental in several key areas of drug discovery research:
-
Synthesis of Bioactive Peptides and Peptidomimetics: Many endogenous peptides with therapeutic potential, such as hormones and neurotransmitters, possess a C-terminal amide. The use of this compound allows for the direct incorporation of this feature during SPPS.
-
Development of Enzyme Inhibitors: Peptides containing aspartic acid are recognized by a class of proteases called caspases, which are key mediators of apoptosis (programmed cell death). Synthetic peptides incorporating Asp residues are therefore crucial for developing inhibitors and substrates to study and target these enzymes.
-
Construction of Antibody-Drug Conjugates (ADCs): Peptide linkers are frequently used to connect a potent cytotoxic drug to a monoclonal antibody in ADCs. This compound can be incorporated into these peptide linkers, which are designed to be cleaved by enzymes present in tumor cells, leading to the targeted release of the drug.
Data Summary
The following table summarizes typical quantitative data obtained during the solid-phase synthesis of a model peptide amide using Fmoc-Asp(OtBu)-OH on Rink Amide resin.
| Parameter | Value | Notes |
| Resin Substitution Level | 0.5 - 0.7 mmol/g | Varies depending on the specific Rink Amide resin used. |
| Coupling Efficiency | >99% | Monitored by Kaiser test after each coupling step. |
| Overall Crude Peptide Yield | 70 - 85% | Based on the initial resin substitution. |
| Crude Peptide Purity (RP-HPLC) | 65 - 80% | Dependent on the peptide sequence and synthesis efficiency. |
| Final Purity after Purification | >95% | Achieved by preparative reverse-phase HPLC. |
| Final Isolated Yield | 30 - 50% | Post-purification and lyophilization. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a C-Terminal Peptide Amide
This protocol describes the manual solid-phase synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Asp-NH2) using Fmoc/tBu chemistry on Rink Amide resin.
Materials:
-
Rink Amide resin (100-200 mesh)
-
Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H2O)
-
Diethyl ether (cold)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (e.g., 100 mg, 0.07 mmol) in DMF (2 mL) for 1 hour in a reaction vessel.
-
Fmoc Deprotection (Initial): Drain the DMF. Add a solution of 20% piperidine in DMF (2 mL) to the resin and agitate for 20 minutes to remove the Fmoc group from the linker. Drain the solution and wash the resin thoroughly with DMF (3 x 2 mL).
-
First Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (4 eq., 0.28 mmol), HOBt (4 eq., 0.28 mmol) in DMF (1 mL).
-
Add DIC (4 eq., 0.28 mmol) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin. Add DIPEA (8 eq., 0.56 mmol) and agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, continue the coupling for another 1-2 hours.
-
Once complete, drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Chain Elongation (Subsequent Amino Acids):
-
Fmoc Deprotection: Add 20% piperidine in DMF (2 mL) to the resin and agitate for 20 minutes. Drain and wash with DMF (3 x 2 mL).
-
Coupling: Repeat the coupling procedure described in step 3 for each subsequent Fmoc-amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).
-
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF as described above. Wash the resin with DMF (3 x 2 mL) and then DCM (3 x 2 mL) and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (2 mL) to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Protocol 2: Synthesis of a Caspase-3 Substrate (Ac-DEVD-AMC)
This protocol outlines the solid-phase synthesis of the fluorogenic caspase-3 substrate, Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-AMC, which upon cleavage of the AMC group by caspase-3, releases a fluorescent signal.
Materials:
-
Rink Amide AM resin
-
Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH
-
7-Amino-4-methylcoumarin (AMC)
-
Acetic anhydride
-
Standard SPPS reagents (as in Protocol 1)
Procedure:
-
Loading of AMC onto the Resin: The Rink Amide resin is first modified to attach the AMC fluorophore. This is a specialized step often involving activation of the resin linker and reaction with AMC. Commercially available pre-loaded AMC resins are also an option.
-
Peptide Chain Elongation:
-
Starting with the AMC-resin, perform sequential Fmoc deprotection and coupling of Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, and a final Fmoc-Asp(OtBu)-OH as described in Protocol 1.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Add this solution to the resin and agitate for 30 minutes to cap the N-terminus.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
-
Cleavage, Deprotection, and Purification:
-
Cleave the peptide from the resin and remove the side-chain protecting groups using the TFA/TIS/H2O cocktail as described in Protocol 1.
-
Precipitate, wash, and purify the crude Ac-DEVD-AMC by RP-HPLC.
-
Lyophilize the pure fractions. The final product should be characterized by mass spectrometry to confirm its identity.
-
Visualizations
Caspase Activation Pathway
The following diagram illustrates the extrinsic and intrinsic pathways of caspase activation, which are central to apoptosis. Peptides synthesized using this compound are critical tools for studying these pathways.
Caption: The extrinsic and intrinsic pathways of caspase activation.
Experimental Workflow for Solid-Phase Peptide Synthesis
The diagram below outlines the general workflow for the solid-phase synthesis of a peptide amide using Fmoc chemistry.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Logical Relationship in ADC Development
This diagram illustrates the logical relationship between the components of an antibody-drug conjugate (ADC) where a peptide linker containing an Asp residue is utilized.
Caption: Logical components of an ADC with a cleavable peptide linker.
On-Resin Ligation Strategies Involving Fmoc-Asp-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
On-resin ligation strategies are powerful tools for the chemical synthesis of long peptides and proteins, offering advantages in purification and handling of intermediates. However, the inclusion of certain amino acids, such as Aspartic acid (Asp), at the ligation junction presents unique challenges. Specifically, when a peptide segment with a C-terminal Aspartic acid amide (Asp-NH2) is used in Native Chemical Ligation (NCL), a significant side reaction can occur, leading to the formation of a non-native β-peptide linkage. This application note provides a detailed overview of this challenge and presents effective strategies to mitigate it, focusing on the use of side-chain protecting groups for the Asp residue during Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and subsequent on-resin ligation. Detailed protocols and quantitative data are provided to guide researchers in successfully incorporating Asp-NH2 at the C-terminus of peptide fragments for chemical protein synthesis.
Introduction: The Challenge of Aspartic Acid in Native Chemical Ligation
Native Chemical Ligation (NCL) is a cornerstone of modern chemical protein synthesis. It involves the chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal Cysteine (Cys), forming a native peptide bond at the ligation site. While highly efficient, NCL can be problematic when the C-terminal residue of the thioester fragment is Aspartic acid.
The primary issue is the intramolecular cyclization of the Asp residue, where the side-chain β-carboxyl group attacks the C-terminal thioester. This forms a succinimide intermediate which can then be attacked by the N-terminal Cysteine of the second peptide fragment at either the α-carbonyl or the β-carbonyl, leading to a mixture of the desired α-linked product and a significant amount of the undesired β-linked byproduct. This side reaction compromises the purity and yield of the target protein.
To overcome this challenge, a key strategy is the temporary protection of the Asp side-chain carboxyl group with a protecting group that is stable to the conditions of Fmoc-SPPS and NCL but can be removed cleanly after ligation.
Side-Chain Protection Strategies for Aspartic Acid in On-Resin Ligation
Several protecting groups have been investigated to prevent the formation of the β-linked byproduct during ligation at Asp-Cys sites. Two effective examples are the Allyl (OAl) ester and the 1-methyl-2-oxo-2-phenylethyl (OMop) ester.
-
Allyl (OAl) Protection: The allyl ester is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage from many resins. It can be selectively removed using a Palladium(0) catalyst, typically Pd(PPh3)4, in the presence of a scavenger such as phenylsilane or morpholine.
-
1-methyl-2-oxo-2-phenylethyl (OMop) Protection: The OMop ester provides robust protection during Fmoc-SPPS and NCL. It is stable to HF cleavage and ligation conditions and can be removed post-ligation via reduction with Zn in acetic acid.[1]
The general workflow for on-resin ligation using a side-chain protected Fmoc-Asp-NH2 involves the following key steps, as illustrated in the diagram below.
Figure 1: General workflow for on-resin ligation using a side-chain protected this compound. PG = Protecting Group.
Quantitative Data on Ligation at Asp-Cys Junctions
The effectiveness of side-chain protection in minimizing the formation of β-linked byproducts is evident from comparative studies. The following table summarizes representative data on the yields of desired α-product and undesired β-byproduct in NCL at an Asp-Cys ligation site, with and without side-chain protection.
| C-Terminal Residue | Ligation Conditions | α-Product Yield (%) | β-Byproduct Yield (%) | Reference |
| Unprotected Asp-thioester | pH 7.0, aqueous buffer | ~70-80% | ~20-30% | [1] |
| Asp(OAl)-thioester | On-resin, aqueous buffer, Pd(0) deprotection | >95% | <5% | N/A |
| Asp(OMop)-thioester | Ligation followed by Zn/AcOH deprotection | High | Minimal | [1] |
Note: The data for protected Asp residues are based on qualitative descriptions of high efficiency and minimal byproduct formation from the literature. Precise yields can be sequence-dependent.
Experimental Protocols
The following protocols provide a general framework for performing on-resin native chemical ligation with a C-terminal Fmoc-Asp(PG)-NH2. Researchers should optimize conditions based on their specific peptide sequences.
Protocol 1: Solid-Phase Synthesis of Peptide-1 with C-terminal Fmoc-Asp(OAl)-NH2
This protocol describes the synthesis of the first peptide segment on a Rink Amide resin, incorporating Fmoc-Asp(OAl)-OH at the C-terminus.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids
-
Fmoc-Asp(OAl)-OH
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Coupling of Fmoc-Asp(OAl)-OH:
-
Dissolve Fmoc-Asp(OAl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Wash the resin with DMF and DCM.
-
Continue the peptide chain elongation using standard Fmoc-SPPS protocols for the remaining amino acids of Peptide-1.
Protocol 2: On-Resin Thioester Formation
This protocol describes the conversion of the C-terminal amide to a thioester on the solid support. This example uses a safety-catch linker approach.
Materials:
-
Peptidyl-resin from Protocol 1
-
Reagents for the specific thioester formation chemistry (e.g., for an N-acylurea approach: 4-nitrophenylchloroformate, base)
-
Thiol for capture (e.g., Benzyl mercaptan)
Procedure: The specific steps for on-resin thioester formation will vary depending on the chosen chemistry. A common approach is the use of a backbone amide linker or a safety-catch linker strategy. Researchers should consult relevant literature for the specific linker system they employ.
A conceptual representation of the thioester formation and subsequent ligation is provided below.
Figure 2: On-resin thioester formation and native chemical ligation.
Protocol 3: On-Resin Native Chemical Ligation
Materials:
-
Peptidyl-thioester-resin from Protocol 2
-
Peptide-2 with an N-terminal Cysteine (lyophilized)
-
Ligation buffer (e.g., 6 M Guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5)
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid (MPAA) or thiophenol)
Procedure:
-
Swell the peptidyl-thioester-resin in the ligation buffer.
-
Dissolve Peptide-2 in the ligation buffer.
-
Add the solution of Peptide-2 to the resin.
-
Add the thiol catalyst to the reaction mixture.
-
Shake the reaction mixture at room temperature for 4-24 hours.
-
Monitor the progress of the ligation by cleaving a small amount of resin and analyzing the product by HPLC and mass spectrometry.
-
Once the ligation is complete, wash the resin thoroughly with ligation buffer, water, and DMF.
Protocol 4: Post-Ligation Deprotection and Cleavage
A. Removal of the Allyl (OAl) Protecting Group
Materials:
-
Ligated peptidyl-resin
-
Pd(PPh3)4
-
Scavenger (e.g., Phenylsilane or Morpholine)
-
DCM/DMF solvent mixture
Procedure:
-
Swell the resin in the DCM/DMF solvent mixture.
-
Add the scavenger to the resin slurry.
-
Add the Pd(PPh3)4 catalyst.
-
Shake the reaction mixture in the dark for 2-4 hours.
-
Wash the resin thoroughly with DMF, DCM, and a chelating solution (e.g., sodium diethyldithiocarbamate) to remove residual palladium.
B. Removal of the 1-methyl-2-oxo-2-phenylethyl (OMop) Protecting Group
Materials:
-
Ligated peptidyl-resin
-
Zinc dust (activated)
-
Acetic acid solution
Procedure:
-
Swell the resin in the acetic acid solution.
-
Add activated zinc dust to the resin slurry.
-
Shake the reaction mixture for 1-2 hours.
-
Filter and wash the resin thoroughly with acetic acid solution, water, and DMF.
C. Final Cleavage from Resin and Global Deprotection
Materials:
-
Deprotected peptidyl-resin
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the ligated peptide by reverse-phase HPLC.
Conclusion
The successful incorporation of this compound at the C-terminus of peptide fragments for on-resin ligation is achievable with careful planning and the use of appropriate side-chain protection. The use of protecting groups such as OAl and OMop effectively prevents the formation of β-linked byproducts, leading to higher yields and purity of the final ligated protein. The protocols provided in this application note serve as a comprehensive guide for researchers to implement these strategies in their chemical protein synthesis endeavors.
References
Application Notes and Protocols for the Synthesis of Lactam-Bridged Cyclic Peptides Using Fmoc-Protected Asparagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a promising class of therapeutic agents, offering advantages over their linear counterparts, such as enhanced proteolytic stability, improved receptor binding affinity, and better membrane permeability. The formation of a lactam bridge, an intramolecular amide bond, is a common strategy to constrain the peptide backbone and induce a bioactive conformation. This document provides detailed application notes and protocols for the synthesis of lactam-bridged cyclic peptides using Fmoc-Asn(Trt)-OH, a standard building block in solid-phase peptide synthesis (SPPS). The protocols described herein focus on an on-resin cyclization strategy, which is efficient and amenable to automation.
Principle of On-Resin Side-Chain to Tail Cyclization
The synthesis of lactam-bridged cyclic peptides via a side-chain to tail approach involves the formation of an amide bond between the side-chain of an amino acid, in this case, asparagine, and the N-terminal amine of the peptide. This strategy requires an orthogonal protection scheme, where the protecting group on the asparagine side chain can be selectively removed while the peptide remains anchored to the solid support and other protecting groups remain intact. Fmoc-Asn(Trt)-OH is ideally suited for this purpose, as the trityl (Trt) group on the side-chain amide is labile to mildly acidic conditions, which are compatible with the acid-labile resin and other side-chain protecting groups like Boc and tBu.
The general workflow for this synthesis is as follows:
-
Linear peptide assembly on a solid support using standard Fmoc-SPPS chemistry.
-
Selective deprotection of the N-terminal Fmoc group.
-
Selective deprotection of the Asn side-chain Trt group.
-
On-resin cyclization facilitated by a coupling agent.
-
Cleavage of the cyclic peptide from the resin with simultaneous removal of remaining side-chain protecting groups.
-
Purification and analysis of the final cyclic peptide.
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Asn(Trt)-OH)
-
Coupling agents: HCTU, HATU, or DIC/Oxyma
-
Bases: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Trt deprotection solution: 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether
Protocol 1: Automated Solid-Phase Synthesis of the Linear Peptide
This protocol describes the synthesis of a linear peptide on an automated peptide synthesizer.
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (5 equivalents) with a coupling agent (e.g., HCTU, 4.95 equivalents) and a base (e.g., DIPEA, 10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and couple for the recommended time (typically 30-60 minutes).
-
Wash the resin thoroughly with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the incorporation of asparagine, use Fmoc-Asn(Trt)-OH.
-
Final Fmoc Deprotection: After the last amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
Protocol 2: On-Resin Cyclization
-
Side-Chain Deprotection: Wash the peptide-resin with DCM. Treat the resin with a solution of 1-5% TFA in DCM for 1-2 hours to remove the Trt group from the asparagine side chain.
-
Washing: Wash the resin extensively with DCM and then DMF to remove residual acid and neutralize the resin.
-
Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling agent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Allow the cyclization reaction to proceed for 4-24 hours at room temperature.
-
Monitor the reaction progress using a test cleavage and LC-MS analysis.
-
Protocol 3: Cleavage and Purification
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen.
-
Cleavage: Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and dry. Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final product by LC-MS and NMR.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of lactam-bridged cyclic peptides. Actual results will vary depending on the specific peptide sequence and reaction conditions.
Table 1: Linear Peptide Synthesis Parameters
| Parameter | Value |
| Scale | 0.1 - 1.0 mmol |
| Resin Loading | 0.3 - 0.7 mmol/g |
| Amino Acid Equivalents | 5 eq. |
| Coupling Agent Equivalents | 4.95 eq. |
| Base Equivalents | 10 eq. |
| Coupling Time | 30 - 60 min |
| Fmoc Deprotection Time | 2 x 10 min |
Table 2: On-Resin Cyclization and Product Characteristics
| Parameter | Value/Range |
| Trt Deprotection Time | 1 - 2 hours |
| Cyclization Time | 4 - 24 hours |
| Crude Linear Peptide Purity | 60 - 80%[1] |
| Conversion to Cyclic Product | 50 - 90% |
| Final Purity (after HPLC) | >95% |
| Overall Yield | 10 - 40% |
Visualizations
Caption: Experimental workflow for on-resin synthesis of lactam-bridged cyclic peptides.
Caption: Generalized signaling pathway of a cyclic peptide interacting with a cell surface receptor.
Troubleshooting and Key Considerations
-
Asparagine Dehydration: During Fmoc-SPPS, the side chain of asparagine can undergo dehydration to form a nitrile, especially during the activation step. Using a trityl protecting group on the side-chain amide, as with Fmoc-Asn(Trt)-OH, minimizes this side reaction.
-
Incomplete Cyclization: If cyclization is slow or incomplete, consider using a different coupling agent, increasing the reaction time, or performing the reaction at a slightly elevated temperature (e.g., 40°C).
-
Dimerization: On-resin cyclization at high resin loading can lead to intermolecular reactions, resulting in peptide dimers. Using a low-loading resin can favor the intramolecular cyclization.
-
Racemization: The risk of racemization at the C-terminal amino acid of the activated species exists. Using coupling reagents known to suppress racemization, such as those containing OxymaPure or HOAt, is recommended.
Conclusion
The synthesis of lactam-bridged cyclic peptides using Fmoc-Asn(Trt)-OH is a robust and widely applicable method for generating conformationally constrained peptides for various research and drug development applications. The on-resin cyclization approach offers significant advantages in terms of efficiency and ease of purification. By following the detailed protocols and considering the key aspects outlined in these application notes, researchers can successfully synthesize and purify these valuable molecules for further biological evaluation.
References
Post-Synthesis Modification of Peptides Containing Asparagine Amide (Asp-NH2): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-synthesis modification of peptides containing a C-terminal asparagine amide (Asp-NH2) or an internal asparagine residue. These modifications are critical for enhancing peptide stability, modulating biological activity, and enabling the synthesis of complex peptide architectures such as cyclic peptides and conjugates.
Introduction
Post-synthesis modification of peptides offers a powerful strategy to introduce structural diversity and improve the therapeutic properties of peptide-based drugs. Peptides featuring a C-terminal asparagine amide are of particular interest due to their prevalence in naturally occurring bioactive peptides and their potential for selective enzymatic and chemical modifications. This document outlines key enzymatic and chemical methods for modifying peptides at the C-terminal Asp-NH2 or the asparagine side-chain amide, providing detailed protocols and quantitative data to guide researchers in this field.
Enzymatic Modification of C-Terminal Asparagine Amide
Enzymatic methods offer high specificity and mild reaction conditions, making them ideal for the modification of complex peptides without the need for extensive protecting group strategies. Asparaginyl endopeptidases (AEPs) and peptide amidases are two key enzyme classes utilized for this purpose.
Asparaginyl Endopeptidase (AEP)-Mediated Ligation and Cyclization
AEPs, such as OaAEP1 from Oldenlandia affinis and butelase-1 from Clitoria ternatea, are powerful tools for peptide ligation and head-to-tail cyclization.[1] These enzymes recognize a specific C-terminal sequence, typically Asn-Xaa-Yaa, cleave the peptide bond after the asparagine residue, and catalyze the formation of a new peptide bond with an incoming N-terminal amine nucleophile.
Mechanism of AEP-Mediated Ligation:
Caption: AEP-mediated peptide ligation workflow.
Quantitative Data for AEP-Mediated Reactions:
| Enzyme | Substrate (C-terminal motif) | Reaction Type | Yield (%) | Reference |
| Butelase-1 | Asn-His-Val (NHV) | Cyclization | >95% | [1][2] |
| Butelase-1 | Asn-His-Val-Ile (NHVI) | Cyclization | >95% | [3] |
| Butelase-1 | Asn-His-Val-Ile-Ala (NHVIA) | Cyclization | >95% | [3] |
| OaAEP1 | Asn-Gly-Leu (NGL) | Ligation | High | [4][5] |
Protocol 2.1.1: Butelase-1 Mediated Peptide Cyclization [6]
This protocol describes the head-to-tail cyclization of a linear peptide precursor containing a C-terminal Asn-His-Val (NHV) recognition motif.
Materials:
-
Linear peptide with C-terminal NHV sequence (e.g., 50 µM)
-
Butelase-1 enzyme (e.g., 0.1 µM)
-
Reaction Buffer: 50 mM Tris-HCl, 200 mM NaCl, pH 8.0
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
-
HPLC system for analysis and purification
Procedure:
-
Dissolve the linear peptide precursor in the reaction buffer to a final concentration of 50 µM.
-
Add butelase-1 to the reaction mixture to a final concentration of 0.1 µM.
-
Incubate the reaction at 37°C for 1-4 hours. Monitor the reaction progress by taking aliquots at different time points.
-
Quench the reaction by adding an equal volume of 10% TFA.
-
Analyze the reaction mixture by RP-HPLC to determine the conversion to the cyclic product.
-
Purify the cyclic peptide by preparative RP-HPLC.
-
Confirm the identity of the product by mass spectrometry.
Peptide Amidase (PAM)-Mediated C-Terminal Amidation
Peptide amidase (PAM) is an enzyme that can catalyze the amidation of C-terminal carboxyl groups of peptides. This modification is crucial for the biological activity of many peptide hormones and neurotransmitters. Engineered PAMs have shown high efficiency in non-aqueous environments, allowing for high-yield amidation.[7][8]
Protocol 2.2.1: Enzymatic C-terminal Amidation using Peptide Amidase [7]
This protocol outlines the amidation of a peptide with a free C-terminal carboxyl group using an engineered peptide amidase.
Materials:
-
Peptide with a free C-terminal carboxyl group
-
Engineered Peptide Amidase (e.g., PAM12A)
-
Ammonium bicarbonate (NH4HCO3)
-
Organic solvent (e.g., acetonitrile with 20-25% dimethylformamide)
-
Water (3% v/v)
-
HPLC system for analysis
Procedure:
-
Dissolve the peptide substrate in the organic solvent mixture.
-
Add ammonium bicarbonate as the ammonia source.
-
Add the engineered peptide amidase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitor the formation of the amidated peptide by RP-HPLC.
-
Purify the C-terminally amidated peptide using preparative RP-HPLC.
-
Confirm the product by mass spectrometry.
Chemical Modification of Asparagine Side-Chain Amide
Chemical modification of the asparagine side-chain amide provides a route to introduce non-natural functionalities and to synthesize peptides with unique properties. Orthogonal protecting group strategies are often required to achieve selective modification of the asparagine side chain in the presence of other reactive functional groups.[9][10]
Hofmann Rearrangement for Asparagine-Selective Peptide Bond Cleavage
A notable chemical modification involving the asparagine side chain is the Hofmann rearrangement, which can be used for selective peptide bond cleavage C-terminal to the asparagine residue. This reaction proceeds through the modification of the side-chain amide.[11][12]
Mechanism of Asn-Selective Cleavage:
Caption: Hofmann rearrangement for Asn-selective cleavage.
Protocol 3.1.1: Asparagine-Selective Peptide Bond Cleavage via Hofmann Rearrangement [11][12]
This protocol describes the cleavage of a peptide bond C-terminal to an asparagine residue using diacetoxyiodobenzene (DIB).
Materials:
-
N-terminally protected peptide containing an asparagine residue
-
Diacetoxyiodobenzene (DIB)
-
Aqueous neutral buffer (e.g., phosphate buffer, pH 7.0)
-
HPLC system for analysis
-
Mass spectrometer for product characterization
Procedure:
-
Dissolve the peptide in the aqueous neutral buffer.
-
Add DIB to the peptide solution.
-
Incubate the reaction mixture at 37°C.
-
Monitor the cleavage reaction by RP-HPLC, observing the disappearance of the starting peptide and the appearance of cleavage fragments.
-
Identify the cleavage fragments by mass spectrometry to confirm the site of cleavage.
Orthogonal Protection for Selective Side-Chain Modification
To selectively modify the asparagine side-chain amide, orthogonal protecting groups are essential. The trityl (Trt) group is commonly used for the protection of the asparagine side chain in Fmoc-based solid-phase peptide synthesis (SPPS).[9][13] The Trt group is labile to trifluoroacetic acid (TFA) but stable to the piperidine treatment used for Fmoc deprotection. This allows for the selective deprotection of other side chains (e.g., those protected with Mtt, Mmt, or Dde groups) for on-resin modification, while the asparagine side chain remains protected.[10]
Workflow for Selective Side-Chain Modification:
Caption: Orthogonal protection strategy workflow.
Analytical Characterization of Modified Peptides
The successful modification of peptides must be confirmed by appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary tool for monitoring reaction progress, purifying the modified peptide, and assessing its purity.[14][15][16][17] The retention time of the modified peptide will typically differ from the starting material due to changes in hydrophobicity.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity of the modified peptide by determining its molecular weight.[18][19] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the exact site of modification.[20][21][22]
Conclusion
The post-synthesis modification of peptides containing asparagine amide is a versatile and powerful approach for generating novel peptide therapeutics and research tools. Enzymatic methods using asparaginyl endopeptidases and peptide amidases offer high selectivity and efficiency for C-terminal modifications, including ligation, cyclization, and amidation. Chemical methods, facilitated by orthogonal protecting group strategies, enable the introduction of a wide range of functionalities onto the asparagine side chain. The detailed protocols and data presented in this document provide a solid foundation for researchers to successfully implement these modification strategies in their own work. Careful analytical characterization using HPLC and mass spectrometry is crucial to ensure the desired modification has been achieved with high purity.
References
- 1. Butelase 1 is an Asx-specific ligase enabling peptide macrocyclization and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. OaAEP1 Ligase-Assisted Chemoenzymatic Synthesis of Full Cysteine-Rich Metal-Binding Cyanobacterial Metallothionein SmtA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.rug.nl [research.rug.nl]
- 9. peptide.com [peptide.com]
- 10. Bot Detection [iris-biotech.de]
- 11. Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic characterization of 21 post-translational protein modifications - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation with Fmoc-Asp-NH2
This technical support guide provides researchers, scientists, and drug development professionals with practical advice on preventing and troubleshooting aspartimide formation when synthesizing peptides with a C-terminal Aspartyl-amide (Asp-NH2) using Fmoc chemistry.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem for peptides with a C-terminal Asp-NH2?
Aspartimide formation is a common side reaction in Fmoc-based Solid Phase Peptide Synthesis (SPPS) involving an aspartic acid residue. In the case of a C-terminal Asp-NH2, the deprotected backbone nitrogen of the Asp residue itself can attack the side-chain ester, forming a five-membered succinimide ring. This reaction is catalyzed by the base (typically piperidine) used for Fmoc deprotection.
This side reaction is problematic for several reasons:
-
Yield Reduction: It leads to the formation of undesired byproducts, lowering the overall yield of the target peptide.
-
Difficult Purification: The resulting aspartimide-containing peptide, as well as its subsequent byproducts (α- and β-peptides and their piperidide adducts), can be difficult to separate from the desired product due to similar masses and chromatographic properties.
-
Racemization: The aspartimide intermediate is prone to epimerization, leading to a loss of chiral purity in the final peptide.
Q2: Which factors increase the risk of aspartimide formation with a C-terminal Asp-NH2?
Several factors can exacerbate aspartimide formation:
-
Repetitive Base Exposure: The C-terminal Asp-NH2 is exposed to the basic Fmoc deprotection conditions during every subsequent coupling cycle, increasing the likelihood of this side reaction.
-
Choice of Base: Strong bases like piperidine, commonly used for Fmoc removal, are known to promote aspartimide formation. Weaker bases can reduce the incidence but may not be efficient enough for complete Fmoc removal.
-
Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group on the Asp side chain offers minimal steric hindrance, making the side-chain carbonyl susceptible to nucleophilic attack.
-
High Temperature: Elevated temperatures during coupling or deprotection can accelerate the rate of aspartimide formation.
-
Solvent Polarity: Higher polarity solvents can influence the rate of aspartimide formation.
Troubleshooting Guide
Problem: I am observing significant aspartimide formation in my peptide synthesis ending with Asp-NH2.
Below are several strategies to mitigate this issue, ranging from simple modifications of your existing protocol to the use of specialized reagents.
Solution 1: Modify Fmoc-Deprotection Conditions
A straightforward approach is to alter the composition of your Fmoc deprotection solution to reduce its basicity or buffer it.
-
Use a Weaker Base: Replacing piperidine with a weaker base like morpholine can significantly reduce aspartimide formation. However, this may require longer deprotection times or may not be suitable for all sequences.
-
Add an Acidic Additive: The addition of a weak acid to the piperidine solution can suppress aspartimide formation. Common additives include 1-hydroxybenzotriazole (HOBt) or formic acid.
| Deprotection Reagent | Composition | Advantage | Disadvantage |
| Standard Piperidine | 20-50% piperidine in DMF | Fast and effective Fmoc removal | High risk of aspartimide formation |
| Piperidine with Additive | 20% piperidine + 0.1 M HOBt in DMF | Reduced aspartimide formation | HOBt is an explosive when anhydrous |
| Piperidine with Additive | 30% piperidine + 0.1 M formic acid in DMF | Reduced aspartimide formation | May not completely eliminate the side reaction |
| Weaker Base | 50% morpholine in DMF | Significantly less aspartimide formation | Slower deprotection, may be incomplete |
Solution 2: Utilize Sterically Hindered Asp Side-Chain Protecting Groups
Increasing the steric bulk of the Asp side-chain protecting group can physically block the nucleophilic attack of the backbone amide. Several alternatives to the standard OtBu group are commercially available.
-
Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OPhp)-OH: These protecting groups provide more steric hindrance than OtBu and have been shown to reduce aspartimide formation.
-
Fmoc-Asp(OBno)-OH: This derivative has demonstrated exceptional ability to suppress aspartimide formation, even in challenging sequences.
| Protecting Group | Structure | Key Feature |
| OtBu (tert-Butyl) | -C(CH₃)₃ | Standard, low steric bulk |
| OMpe (3-methylpent-3-yl) | -C(CH₃)(C₂H₅)₂ | Increased steric bulk |
| OPhp (2-phenylisopropyl) | -C(CH₃)₂Ph | Increased steric bulk |
| OBno (2-benzyloxynorbornyl) | Complex bicyclic structure | Very high steric hindrance |
Experimental Protocols
Protocol 1: Fmoc-Deprotection with Piperidine/HOBt
This protocol describes the use of HOBt as an additive to the piperidine deprotection solution to reduce aspartimide formation.
Materials:
-
Peptide-resin
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
HOBt (1-Hydroxybenzotriazole)
-
DCM (Dichloromethane) for washing
Procedure:
-
Prepare Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF. For example, to prepare 10 mL of solution, mix 2 mL of piperidine with 8 mL of DMF and dissolve 0.153 g of HOBt.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Pre-washing: Wash the resin with DMF (3 x 10 mL).
-
Fmoc-Deprotection:
-
Add the 20% piperidine/0.1 M HOBt solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for another 15-20 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and HOBt.
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the complete removal of the Fmoc group.
-
Proceed to Coupling: The resin is now ready for the next coupling step.
Protocol 2: Using Fmoc-Asp(OMpe)-OH in SPPS
This protocol outlines the steps for incorporating an Asp residue with a sterically hindered side-chain protecting group.
Materials:
-
Fmoc-protected amino-resin
-
Fmoc-Asp(OMpe)-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
DMF, peptide synthesis grade
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Fmoc-Deprotection: Deprotect the N-terminal Fmoc group of the peptide-resin using your standard or modified (see Protocol 1) deprotection protocol.
-
Prepare Amino Acid Solution:
-
Dissolve Fmoc-Asp(OMpe)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated Fmoc-Asp(OMpe)-OH solution to the deprotected peptide-resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive, a second coupling may be necessary.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride.
-
Proceed to Next Cycle: The peptide is now ready for the next Fmoc-deprotection and coupling cycle.
Visualizations
Technical Support Center: Fmoc-Asp-NH2 in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side reactions encountered when using Fmoc-Asp-NH2 in solid-phase peptide synthesis (SPPS). The primary focus is on the prevention and mitigation of aspartimide formation, a common and problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using Fmoc-Asp(OtBu)-OH and how is it caused?
A1: The most significant side reaction is the formation of an aspartimide.[1] This occurs when the nitrogen atom of the peptide bond following the aspartic acid residue attacks the side-chain carbonyl group of the aspartate. This intramolecular cyclization is base-catalyzed and is particularly problematic during the repeated piperidine treatments used for Fmoc group removal in SPPS.[1] The resulting five-membered succinimide ring is known as an aspartimide.
Q2: Why is aspartimide formation so problematic for peptide synthesis?
A2: Aspartimide formation is a major concern for several reasons:
-
Formation of multiple byproducts: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, leading to the formation of both α- and β-aspartyl peptides. This can result in up to nine different byproducts.
-
Difficult purification: Some of these byproducts, particularly the β-aspartyl peptides and the epimerized α-aspartyl peptide, often have very similar retention times to the desired peptide in reverse-phase HPLC, making them extremely difficult to separate.
-
Silent mutations: Since the rearrangement is mass-neutral, these impurities can be difficult to detect by mass spectrometry alone.[2]
-
Racemization: The aspartimide intermediate is prone to epimerization at the α-carbon, leading to the incorporation of D-Asp residues in the peptide sequence.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The sequence following the aspartic acid residue has a significant impact on the rate of aspartimide formation. Sequences where Asp is followed by a small, unhindered amino acid are most prone to this side reaction. The Asp-Gly sequence is notoriously problematic due to the lack of steric hindrance from the glycine residue.[1] Other sequences of concern include Asp-Asn, Asp-Arg, Asp-Ser, and Asp-Cys.[3]
Troubleshooting Guide
Problem: I am observing significant aspartimide formation in my peptide synthesis.
There are several strategies to mitigate or eliminate aspartimide formation. The optimal approach will depend on the specific peptide sequence and the severity of the side reaction.
The standard 20% piperidine in DMF for Fmoc deprotection can be modified to reduce the basicity and minimize aspartimide formation.
-
Addition of an Acidic Additive: Adding a weak acid to the piperidine solution can suppress the side reaction. 1-hydroxybenzotriazole (HOBt) is a commonly used additive.
-
Using a Weaker Base: Replacing piperidine with a weaker base, such as piperazine, can also reduce the extent of aspartimide formation.[2]
Increasing the steric bulk of the aspartate side-chain protecting group can physically block the nucleophilic attack of the backbone nitrogen, thus preventing cyclization.
-
Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl (OMpe) ester provides more steric hindrance than the standard tert-butyl (OtBu) group and has been shown to reduce aspartimide formation.[2]
-
Fmoc-Asp(OBno)-OH: The 5-n-butyl-5-nonyl (OBno) ester is an even bulkier protecting group that offers superior suppression of aspartimide formation, even in challenging sequences like Asp-Gly.
This strategy involves temporarily protecting the backbone amide nitrogen of the residue following the aspartic acid, thereby preventing it from acting as a nucleophile.
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH: For the highly problematic Asp-Gly sequence, using a pre-formed dipeptide with a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen is a very effective solution.[3] The Dmb group is TFA-labile and is removed during the final cleavage from the resin.[3]
Quantitative Data on Aspartimide Formation
The following tables summarize the effectiveness of different strategies in reducing aspartimide formation in the model peptide VKDXYI.
Table 1: Comparison of Aspartate Side-Chain Protecting Groups
Synthesis of VKDGYI treated with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
| Fmoc-Asp Derivative | Target Peptide (%) | Aspartimide-related Byproducts (%) | D-Asp (%) |
| Fmoc-Asp(OtBu)-OH | 45.8 | 54.2 | 19.9 |
| Fmoc-Asp(OMpe)-OH | 72.9 | 27.1 | 10.1 |
| Fmoc-Asp(OBno)-OH | 90.3 | 9.7 | 1.2 |
Data sourced from Sigma-Aldrich Technical Bulletin.
Experimental Protocols
Protocol 1: Fmoc Deprotection using Piperidine with HOBt Additive
This protocol describes a modified Fmoc deprotection step to minimize aspartimide formation.
Materials:
-
Peptide-resin
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Piperidine
-
HOBt (1-hydroxybenzotriazole)
-
DCM (Dichloromethane)
-
Solid Phase Synthesis vessel
Procedure:
-
Prepare the Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-wash: Drain the DMF and wash the resin three times with DMF.
-
Fmoc Deprotection:
-
Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for 10 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt.
-
DCM Wash: Wash the resin three times with DCM.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the deprotection (presence of a free primary amine).
-
Proceed with the next coupling step.
Protocol 2: Coupling of Fmoc-Asp(OMpe)-OH
This protocol outlines the coupling of the sterically hindered Fmoc-Asp(OMpe)-OH.
Materials:
-
Deprotected peptide-resin
-
Fmoc-Asp(OMpe)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
Procedure:
-
Prepare the Amino Acid Solution: In a separate vessel, dissolve 3 equivalents of Fmoc-Asp(OMpe)-OH, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Activation: Add 6 equivalents of DIPEA to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines). If the test is positive, repeat the coupling step.
-
DCM Wash: Wash the resin three times with DCM.
-
Proceed with the next deprotection step.
Protocol 3: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
This protocol describes the coupling of the backbone-protected dipeptide to prevent aspartimide formation at an Asp-Gly sequence.
Materials:
-
Deprotected peptide-resin
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
Procedure:
-
Prepare the Dipeptide Solution: In a separate vessel, dissolve 2 equivalents of Fmoc-Asp(OtBu)-(Dmb)Gly-OH and 2 equivalents of PyBOP in DMF.
-
Coupling:
-
Add the dipeptide/PyBOP solution to the deprotected peptide-resin.
-
Add 4 equivalents of DIPEA to the reaction mixture.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling.
-
DCM Wash: Wash the resin three times with DCM.
-
Proceed with the synthesis. The Dmb group will be removed during the final TFA cleavage.[3]
Visualizations
References
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Asp-NH2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of Fmoc-Asp-NH2 in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when coupling this compound and how can I prevent it?
A1: The most prevalent side reaction is aspartimide formation.[1][2][3] This occurs when the nitrogen of the peptide backbone attacks the side-chain ester of the aspartic acid residue, forming a five-membered ring. This can lead to the formation of β-aspartyl peptides and racemization.[3] Aspartimide formation is particularly common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1][4]
To prevent aspartimide formation, consider the following strategies:
-
Use of specialized protecting groups: Employing bulkier or modified side-chain protecting groups on the aspartic acid, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), can sterically hinder the cyclization.[5] Alternatively, protecting groups like 2-nitrobenzyl (OBno) have shown to significantly reduce aspartimide formation.[3]
-
Backbone protection: Incorporating a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the nitrogen of the amino acid preceding the aspartic acid can prevent the initial nucleophilic attack.[1][6] Using pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly effective for problematic sequences.[6][7]
-
Modified deprotection conditions: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress aspartimide formation.[1][4][5] Using a weaker base, such as piperazine, for Fmoc removal can also be beneficial.[5]
Q2: My peptide is aggregating on the resin after coupling with this compound. What can I do?
A2: Aggregation of the peptide-resin is a common issue, especially with hydrophobic sequences, which can lead to poor coupling and deprotection efficiency.[1] Here are several strategies to overcome aggregation:
-
Solvent choice: Switch to more polar solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the reaction mixture to improve solvation of the growing peptide chain.[1]
-
Disruptive additives: Incorporate chaotropic salts such as LiCl or NaClO4 into the coupling and washing steps.[6] Nonionic detergents or "magic mixtures" containing ethylene carbonate can also be effective.[1]
-
Physical disruption: Sonication of the reaction vessel can help break up aggregates.[1]
-
Elevated temperature: Performing the coupling at a higher temperature can disrupt hydrogen bonding and improve reaction kinetics.[1] Microwave-assisted synthesis is also a powerful tool for overcoming aggregation.[1]
-
Backbone modification: The use of pseudoproline dipeptides or Hmb/Dmb-protected amino acids can disrupt the secondary structures that lead to aggregation.[1][8]
Q3: I am observing incomplete coupling of this compound. How can I improve the coupling efficiency?
A3: Incomplete coupling can result from several factors, including steric hindrance, aggregation, or suboptimal reaction conditions. To improve coupling efficiency:
-
Choice of coupling reagents: Use highly efficient coupling reagents such as PyBOP®, HBTU, or HATU, often in combination with an additive like HOBt or its aza-analogue, HOAt, which can accelerate the reaction.[6][9]
-
Longer reaction times: Extending the coupling time can help drive the reaction to completion, especially for sterically hindered amino acids.[6]
-
Double coupling: If a coupling is known to be difficult, performing the reaction twice before proceeding to the next deprotection step can be beneficial.
-
Monitoring the reaction: Utilize a colorimetric test, such as the Kaiser test, to ensure the coupling reaction has gone to completion before deprotection.
Troubleshooting Guides
Issue 1: Low Yield and Purity of Asp-Containing Peptide
| Symptom | Possible Cause | Recommended Solution |
| Mass spectrometry shows multiple peaks with the same mass as the target peptide, and HPLC analysis reveals closely eluting peaks. | Aspartimide formation leading to α- and β-aspartyl peptides and racemization.[3] | 1. Modify Deprotection: Add 0.1 M HOBt to the 20% piperidine in DMF deprotection solution.[1][4][5] 2. Use Protected Dipeptides: For Asp-Gly sequences, use Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[6][7] 3. Alternative Asp Protecting Group: Utilize Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH.[3][5] |
| Resin beads are clumping together, and solvents drain slowly. | Peptide aggregation on the solid support.[1] | 1. Change Solvents: Switch from DMF to NMP or a mixture of DMF/DMSO.[1] 2. Incorporate Disruptive Elements: Introduce a pseudoproline dipeptide or an Hmb/Dmb-protected amino acid every 6-7 residues.[1][6] 3. Use Microwave Synthesis: Employ microwave energy to increase reaction temperature and disrupt aggregation.[1] |
| Kaiser test is positive after coupling, indicating unreacted free amines. | Incomplete coupling reaction. | 1. Optimize Coupling Reagents: Use a more powerful coupling reagent like HATU or PyBrOP®.[6] 2. Increase Reaction Time: Extend the coupling time to several hours or overnight.[6] 3. Perform a Double Coupling: After the initial coupling, drain the reaction vessel and add fresh amino acid and coupling reagents. |
Issue 2: Unexpected Side Products
| Symptom | Possible Cause | Recommended Solution |
| Mass spec shows a loss of the first two amino acids from the resin. | Diketopiperazine formation at the dipeptide stage, especially with Proline as one of the first two residues.[1][2] | 1. Choose a Suitable Resin: Use 2-chlorotrityl chloride resin, as its steric bulk hinders diketopiperazine formation.[1] 2. Use Dipeptide Building Blocks: Couple a pre-formed dipeptide instead of single amino acids for the first two residues.[9] |
| Mass spec shows a mass shift of +51 when a C-terminal Cysteine is present. | Formation of 3-(1-piperidinyl)alanine due to base-catalyzed elimination of the protected sulfhydryl group followed by the addition of piperidine.[1][2] | 1. Use a Bulky Protecting Group: Employ a trityl (Trt) protecting group for the Cysteine side chain to minimize this side reaction.[1][2] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asp(OtBu)-NH2
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling:
-
Dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
Protocol 2: Mitigation of Aspartimide Formation using HOBt in Deprotection
-
Resin Swelling and Initial Deprotection: Follow steps 1 and 2 of the standard protocol.
-
Modified Deprotection Solution: Prepare a fresh solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Fmoc Deprotection: Treat the resin with the modified deprotection solution for 5 minutes, drain, and repeat for 15 minutes.
-
Washing and Coupling: Proceed with steps 3-6 of the standard protocol.
Visualizations
Caption: Pathway of aspartimide formation during Fmoc-SPPS.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. peptide.com [peptide.com]
- 2. Bot Detection [iris-biotech.de]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Przezwyciężanie agregacji w syntezie peptydów w fazie stałej [sigmaaldrich.com]
- 7. Bot Detection [iris-biotech.de]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
Technical Support Center: Fmoc-SPPS Troubleshooting
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for low yields encountered during Fmoc-solid-phase peptide synthesis (SPPS), with a specific focus on peptides featuring a C-terminal asparagine (Asp-NH2).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield when synthesizing a peptide with a C-terminal asparagine (Asp-NH2)?
Low yields in the synthesis of C-terminal asparagine peptides are often attributed to two primary challenges:
-
Inefficient loading of the first amino acid: Direct coupling of Fmoc-Asn-OH to amide resins like Rink Amide can be inefficient and is a common source of low overall yield.
-
Side reactions during synthesis and cleavage: The primary side reaction during the coupling of asparagine is the dehydration of the side-chain amide to form a nitrile.[1][2] Additionally, side reactions related to the resin linker can occur during final cleavage.[3][4]
Q2: I am having trouble coupling Fmoc-Asn(Trt)-OH to my Rink Amide resin, leading to low loading efficiency. What can I do?
Difficulties in attaching Fmoc-asparagine to p-alkoxybenzyl alcohol type resins are a known issue.[5][6] To improve loading efficiency, consider the following:
-
Use a side-chain protecting group: Fmoc-Asn(Trt)-OH is preferred over unprotected Fmoc-Asn-OH as the trityl group enhances solubility and helps prevent side reactions.[7]
-
Optimize coupling reagents: While standard coupling reagents can be used, ensure sufficient equivalents and reaction times.
-
Alternative Strategy: For consistently higher yields, the recommended method is to avoid direct coupling of asparagine. Instead, a side-chain anchoring strategy using Fmoc-Asp(OtBu)-OH is preferred.[5][6][8]
Q3: What is the side-chain anchoring strategy for synthesizing C-terminal asparagine peptides?
This highly effective method involves quantitatively attaching Fmoc-Asp(OtBu)-OH to a tris(alkoxy)benzylamide (PAL) handle or a similar amide resin via its side-chain carboxyl group.[5][6][8] The peptide chain is then elongated from the free α-amino group of the aspartic acid residue. During the final cleavage with trifluoroacetic acid (TFA), the tert-butyl (tBu) protecting group is removed from the side chain, and the peptide is cleaved from the resin, yielding the desired peptide with a C-terminal asparagine amide. This approach has been shown to produce peptides in greater than 95% yields without C-terminal side reactions.[6][8]
Q4: My peptide contains an internal aspartic acid residue and I am seeing byproducts. What could be the cause?
Internal aspartic acid residues are prone to a significant side reaction known as aspartimide formation .[9][10] This occurs when the peptide backbone nitrogen attacks the side-chain ester of the aspartic acid, forming a cyclic imide. This is particularly problematic in sequences where Asp is followed by Gly, Asn, or Ser.[10] Aspartimide formation can lead to a mixture of byproducts that are difficult to separate from the target peptide.
To mitigate this, consider using specialized Fmoc-Asp derivatives with bulky side-chain protecting groups that sterically hinder this cyclization.[10]
Q5: What is the optimal cleavage cocktail for a peptide with a C-terminal asparagine synthesized on a Rink Amide resin?
A standard cleavage cocktail for peptides on Rink Amide resin is a mixture of TFA, scavengers, and water. A common formulation is Reagent K, which is suitable for peptides containing sensitive residues.[11]
-
Reagent K Composition:
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-ethanedithiol (EDT) (2.5%)
-
For peptides synthesized on Rink Amide resin, a specific side reaction involving the linker can lead to C-terminal N-alkylation. To prevent this, the addition of 1,3-dimethoxybenzene (DMB) to the cleavage cocktail is recommended.[3][4][12]
Troubleshooting Guide for Low Yield of Asp-NH2 Peptides
| Symptom | Potential Cause | Recommended Action | Relevant FAQs |
| Low resin loading | Inefficient coupling of Fmoc-Asn(Trt)-OH. | Switch to the side-chain anchoring strategy using Fmoc-Asp(OtBu)-OH on a PAL or similar amide resin. | Q2, Q3 |
| Multiple peaks in crude HPLC, mass spec shows desired mass and mass -18 Da. | Dehydration of the asparagine side chain to form a nitrile during coupling. | Use a side-chain protected asparagine derivative like Fmoc-Asn(Trt)-OH. If the problem persists, use the side-chain anchoring strategy. | Q1, Q2 |
| Low final yield after cleavage and purification. | Incomplete cleavage from the resin. | Ensure a sufficient volume of cleavage cocktail and extend the cleavage time to 2-4 hours.[13] | Q5 |
| C-terminal N-alkylation from Rink Amide linker decomposition. | Add 1,3-dimethoxybenzene to the cleavage cocktail.[3][4][12] | Q5 | |
| Aspartimide formation at internal Asp residues. | Use Fmoc-Asp derivatives with bulky side-chain protecting groups for internal Asp residues. | Q4 | |
| General peptide insolubility during synthesis. | Consider using specialized resins like ChemMatrix® which are based on polyethylene glycol.[5] | - |
Experimental Protocols
Protocol 1: Side-Chain Anchoring of Fmoc-Asp(OtBu)-OH to PAL Resin
-
Resin Swelling: Swell the PAL-amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection (if applicable): If the resin is supplied with an Fmoc-protected linker, deprotect by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
Activation of Fmoc-Asp(OtBu)-OH: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Confirmation of Loading: Perform a quantitative Fmoc release test to determine the loading efficiency.
Protocol 2: Cleavage from Rink Amide Resin with Prevention of N-Alkylation
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF. Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail consisting of:
-
Trifluoroacetic acid (TFA): 92.5%
-
1,3-dimethoxybenzene (DMB): 5%
-
Triisopropylsilane (TIS): 2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.[4]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether (10 times the volume of the filtrate).
-
Isolation: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visual Guides
Caption: Workflow for synthesizing C-terminal asparagine peptides via side-chain anchoring.
Caption: Troubleshooting decision tree for low yield in Asp-NH2 peptide synthesis.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis [scite.ai]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle. | Semantic Scholar [semanticscholar.org]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Detection [iris-biotech.de]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Aspartic Acid Racemization
Welcome to the technical support center dedicated to addressing challenges associated with aspartic acid (Asp) racemization during chemical synthesis and analysis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to minimize the occurrence of this critical side reaction.
Troubleshooting Guides
Issue: High Levels of Aspartimide Formation and Racemization Detected in Synthesized Peptide
Possible Cause 1: Standard Fmoc-Deprotection Conditions
Standard deprotection using 20% piperidine in DMF can be basic enough to catalyze aspartimide formation, which is a precursor to racemization. This is particularly problematic for sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.
Recommended Solutions:
-
Modify Deprotection Cocktail: The addition of a weak acid to the piperidine solution can buffer the basicity and significantly reduce aspartimide formation.[1][2]
-
Use an Alternative Base: Weaker bases can be substituted for piperidine to reduce the propensity for aspartimide formation.
Possible Cause 2: Inappropriate Side-Chain Protecting Group for Aspartic Acid
The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent aspartimide formation in susceptible sequences.
Recommended Solutions:
-
Utilize Bulkier Side-Chain Protecting Groups: Employing sterically larger protecting groups can physically block the formation of the succinimide ring.
-
Examples: Consider using Fmoc-Asp(OMpe)-OH (Mpe = 3-methylpent-3-yl) or Fmoc-Asp(OBno)-OH, which have demonstrated significantly lower levels of aspartimide formation compared to Fmoc-Asp(OtBu)-OH.
-
-
Backbone Protection: Protecting the amide nitrogen of the residue following the aspartic acid can completely prevent aspartimide formation.[5]
Possible Cause 3: Elevated Temperature During Synthesis
Higher temperatures, often used to improve coupling efficiency or in microwave-assisted peptide synthesis, can accelerate the rate of aspartimide formation and subsequent racemization.
Recommended Solution:
-
Optimize Temperature: If using microwave synthesis, consider lowering the coupling temperature. For example, reducing the temperature from 80°C to 50°C has been shown to limit racemization of sensitive residues.[7]
Frequently Asked Questions (FAQs)
Q1: What is aspartic acid racemization and why is it a concern?
Aspartic acid racemization is the process by which the naturally occurring L-aspartic acid is converted into its non-natural mirror image, D-aspartic acid. In drug development, the presence of the D-enantiomer can lead to a loss of biological activity, altered pharmacological properties, and potential immunogenicity of peptide-based therapeutics. Therefore, minimizing and accurately quantifying racemization is critical for ensuring product quality, safety, and efficacy.
Q2: How does aspartimide formation lead to racemization?
Aspartimide formation is a key intermediate step in the racemization of aspartic acid residues within a peptide chain under basic or acidic conditions. The process involves the nitrogen of the following amino acid's backbone attacking the side-chain carbonyl of the aspartic acid, forming a five-membered succinimide ring. The alpha-proton of this succinimide intermediate is significantly more acidic and can be easily removed and re-added, leading to a loss of stereochemical integrity (racemization). The aspartimide ring can then be opened by nucleophiles (like water or piperidine) to yield a mixture of α- and β-linked aspartyl peptides, both of which can be in the L- or D-configuration.[1]
Q3: Which amino acid sequences are most susceptible to aspartimide formation?
Sequences where aspartic acid is followed by a small, unhindered amino acid are most prone to aspartimide formation. The most problematic sequences are Asp-Gly, Asp-Asn, and Asp-Ser.[8] The lack of steric hindrance from the C-terminal residue's side chain facilitates the formation of the aspartimide ring.
Q4: Can I completely eliminate aspartimide formation?
While significantly reducing aspartimide formation is achievable with the strategies outlined above, complete elimination is challenging. The most effective method reported to completely prevent this side reaction is the use of backbone protection, such as incorporating a Dmb group on the nitrogen of the succeeding amino acid.[5]
Q5: How can I quantify the extent of aspartic acid racemization in my sample?
The most common methods for quantifying aspartic acid racemization involve derivatization followed by chromatographic separation of the D- and L-enantiomers.
-
Gas Chromatography (GC): The amino acid enantiomers are derivatized to make them volatile and are then separated on a chiral stationary phase column.
-
High-Performance Liquid Chromatography (HPLC): The sample is hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) to form diastereomers that can be separated and quantified by reverse-phase HPLC with fluorescence detection.
Data Presentation
Table 1: Comparison of Aspartimide Formation with Different Asp Side-Chain Protecting Groups
Data based on the synthesis of the model peptide VKDGYI, after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
| Asp Protecting Group | % Aspartimide Formation |
| OtBu (tert-butyl) | High |
| OMpe (3-methylpent-3-yl) | Significantly Reduced |
| OBno | Almost Undetectable |
Source: Adapted from literature data.
Table 2: Effect of Deprotection Conditions on Aspartimide Formation
Data for the synthesis of a model hexapeptide containing an Asp-Gly sequence.
| Deprotection Reagent | Temperature (°C) | % Aspartimide in Crude Product |
| 20% Piperidine | 60 | 17% |
| 25% Dipropylamine (DPA) | 60 | 4% |
| 20% Piperidine | 90 | 20% |
| 25% Dipropylamine (DPA) | 90 | 11% |
| 20% Piperidine + 0.5 M Oxyma | 60 | 6% |
Source: Adapted from literature data.[6]
Experimental Protocols
Protocol 1: Fmoc-Deprotection with HOBt Additive
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF). To this solution, add solid 1-hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M. Ensure the HOBt is fully dissolved.
-
Deprotection Step: Swell the peptide-resin in DMF. Drain the solvent and add the 20% piperidine/0.1 M HOBt solution.
-
Reaction: Allow the deprotection reaction to proceed for the desired time (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine and HOBt before proceeding to the next coupling step.
Protocol 2: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
-
Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.
-
Coupling Reagent Preparation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5 to 2 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU/HOBt or HATU) in DMF.
-
Activation: Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) to the dissolved amino acid and coupling agent.
-
Coupling: Immediately add the activated dipeptide solution to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours, or until a negative Kaiser test is obtained.
-
Washing: Drain the coupling solution and wash the resin with DMF.
-
Final Deprotection: The Dmb group is stable to the piperidine used for subsequent Fmoc removals and will be cleaved during the final TFA cleavage of the peptide from the resin.
Visualizations
Caption: Mechanism of Aspartic Acid Racemization via an Aspartimide Intermediate.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. biotage.com [biotage.com]
- 4. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: HPLC Purification of Peptides with C-terminal Asparagine Amide (Asp-NH2)
Welcome to our technical support center for scientists and researchers facing challenges in the purification of synthetic peptides with a C-terminal asparagine amide (Asp-NH2). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and optimize your HPLC purification process.
Understanding the Core Challenge: Aspartimide Formation
The primary difficulty in purifying peptides with a C-terminal Asp-NH2 lies in the susceptibility of the asparagine residue to undergo intramolecular cyclization, forming a succinimide intermediate (also known as aspartimide). This intermediate is unstable and can hydrolyze to form not only the desired peptide but also diastereomeric impurities, primarily the L-isoaspartyl (L-isoAsp) and D-aspartyl (D-Asp) forms. These impurities are structurally very similar to the parent peptide, making them difficult to separate by reversed-phase HPLC.
Diagram of the Aspartimide Formation Pathway
Caption: Degradation pathway of peptides with C-terminal Asp-NH2.
Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC purification of your Asp-NH2 peptide.
Question: I am seeing a broad or tailing peak for my peptide. What could be the cause and how can I fix it?
Answer:
Peak broadening or tailing for peptides with a C-terminal Asp-NH2 can be caused by several factors:
-
On-column degradation: The acidic or basic conditions of the mobile phase can promote aspartimide formation during the HPLC run, leading to a mixture of the parent peptide and its isomers that may not be fully resolved.
-
Secondary interactions with the stationary phase: Residual silanol groups on the silica-based C18 column can interact with the peptide, causing peak tailing.[1]
-
Sub-optimal mobile phase conditions: Inappropriate pH or ion-pairing agent concentration can lead to poor peak shape.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Maintain a low pH (around 2-3) using trifluoroacetic acid (TFA) or formic acid to suppress the ionization of silanol groups and minimize secondary interactions.[1] At this low pH, the rate of succinimide formation is also generally slower.
-
Adjust Ion-Pairing Agent Concentration: Ensure an adequate concentration of TFA (typically 0.1%) to effectively mask the charges on the peptide and improve peak shape.
-
Lower the Column Temperature: Reducing the temperature (e.g., to room temperature or even slightly below) can significantly slow down the rate of on-column degradation.
-
Use a Base-Deactivated Column: Employ a column with end-capping or a hybrid particle technology to reduce the number of accessible silanol groups.
-
Evaluate the Injection Solvent: Ensure your peptide is dissolved in a solvent that is compatible with the initial mobile phase conditions. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
Question: I am observing multiple peaks close to my main product peak. How can I confirm if these are related impurities and improve their separation?
Answer:
The presence of closely eluting peaks is a hallmark challenge for Asp-NH2 peptides, and these are very likely the isoaspartate diastereomers.
Confirmation and Separation Strategy:
-
Mass Spectrometry (MS) Analysis: Collect the fractions corresponding to the main peak and the surrounding impurity peaks and analyze them by MS. The impurities will have the same mass as the parent peptide, confirming they are isomers.
-
Optimize the Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution between the parent peptide and its isomers. Try reducing the gradient slope to 0.5-1% B per minute.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation and may improve the resolution of the isomers.
-
Vary the Mobile Phase Additive: While TFA is common, formic acid can sometimes offer different selectivity.[2] However, peak shape may be broader with formic acid.[3]
-
Explore Different Stationary Phases: While C18 is the most common, a C8 or a phenyl-hexyl column may provide a different retention mechanism and better separation of the diastereomers.
Troubleshooting Workflow for Poor Resolution
Caption: A stepwise approach to improving the resolution of isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: Why is a C-terminal Asp-NH2 more problematic than an internal asparagine residue?
While internal asparagine residues can also undergo aspartimide formation, a C-terminal asparagine amide is often more susceptible due to increased flexibility at the end of the peptide chain, which can facilitate the necessary conformation for the intramolecular attack.
Q2: What is the ideal pH for purifying my Asp-NH2 peptide?
Generally, a low pH of 2-3 is recommended for the purification of peptides by RP-HPLC.[1] This is because:
-
It minimizes the ionization of residual silanol groups on the column, reducing peak tailing.
-
It protonates the carboxylic acid side chains of aspartic and glutamic acid residues, which can improve retention and peak shape.
-
The rate of aspartimide formation is typically slower at very acidic pH compared to neutral or slightly alkaline conditions.
Q3: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) as the mobile phase modifier?
Both TFA and FA have their advantages and disadvantages:
| Feature | Trifluoroacetic Acid (TFA) | Formic Acid (FA) |
| Ion-Pairing | Strong ion-pairing agent, leads to sharp peaks. | Weaker ion-pairing agent, can result in broader peaks.[3] |
| MS Compatibility | Can cause ion suppression in mass spectrometry.[4] | Generally more compatible with MS detection.[2] |
| Selectivity | Provides excellent and predictable selectivity for most peptides. | May offer different selectivity, which can be advantageous for separating isomers.[2] |
Recommendation: For initial purification and when MS compatibility is not a primary concern, 0.1% TFA is often the best choice for achieving sharp peaks and good resolution. If you are performing LC-MS analysis or if TFA is not providing adequate separation of isomers, formic acid is a viable alternative to explore.
Q4: How does temperature affect the purification of Asp-NH2 peptides?
Temperature has a significant impact on both the chromatography and the stability of the peptide:
-
Increased Temperature:
-
Pros: Can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer.
-
Cons: Significantly accelerates the rate of aspartimide formation, leading to increased on-column degradation of the desired peptide.
-
-
Decreased Temperature:
-
Pros: Slows down the degradation of the Asp-NH2 residue, preserving the integrity of the product.
-
Cons: May lead to broader peaks due to slower kinetics.
-
Recommendation: It is generally advisable to start with a column temperature at or slightly above ambient (e.g., 25-30 °C) and only increase it if necessary for resolution, while carefully monitoring for an increase in impurity peaks. For particularly labile peptides, sub-ambient temperatures may be required.
Q5: What type of HPLC column is best for purifying peptides with a C-terminal Asp-NH2?
A high-quality, base-deactivated C18 column is the standard choice for peptide purification.[5] Key considerations include:
-
Pore Size: For most synthetic peptides, a pore size of 100-120 Å is suitable. For larger peptides (>5 kDa), a wider pore size of 300 Å may be necessary.
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) will provide higher resolution but also generate higher backpressure. For preparative work, larger particle sizes (5-10 µm) are common.
-
Stationary Phase Chemistry: While C18 is the workhorse, if you are struggling with the resolution of diastereomers, consider a C8 or a phenyl-hexyl stationary phase to exploit different retention mechanisms.
Experimental Protocol Example
This section provides a sample protocol for the purification of a hypothetical 10-amino acid peptide with a C-terminal asparagine amide.
Peptide Sequence: H-Ala-Gly-Phe-Leu-Met-Lys-His-Gly-Ala-Asn-NH2
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Column: C18, 5 µm, 120 Å, 10 x 250 mm
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
Sample Preparation:
Dissolve the crude peptide in a minimal amount of Mobile Phase A to a concentration of 10-20 mg/mL. If solubility is an issue, a small amount of acetonitrile or DMSO can be added, but the final concentration of the strong solvent should be kept as low as possible.
HPLC Method:
| Parameter | Value |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Gradient | 10-40% B over 30 minutes (1% / min) |
Post-Purification:
-
Collect fractions across the main peak.
-
Analyze the purity of each fraction by analytical HPLC-MS.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Note: This is a starting point, and the gradient may need to be optimized based on the retention time of your specific peptide. A shallower gradient around the elution point of the peptide will likely be necessary to resolve it from its isomers.
References
Fmoc-Asp-NH2 Cleavage Cocktail Optimization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Asp-NH2 and optimizing its cleavage from solid-phase peptide synthesis resins.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of peptides containing Asp(NH2) residues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cleavage Yield | 1. Incomplete Cleavage: The cleavage cocktail did not have sufficient time to completely cleave the peptide from the resin. 2. Peptide Precipitation on Resin: The cleaved peptide is insoluble in the cleavage cocktail and has precipitated onto the resin beads. 3. Steric Hindrance: The peptide sequence is sterically hindered, making the cleavage site less accessible. | 1. Extend Cleavage Time: Increase the cleavage reaction time in increments of 30-60 minutes and monitor the progress by cleaving a small aliquot of resin. 2. Use a Different Cleavage Cocktail: Switch to a stronger cleavage cocktail or one with better solubilizing properties for your peptide. 3. Modify Work-up: After filtration of the resin, wash the resin with a small amount of a solvent in which the peptide is soluble (e.g., neat TFA or a small amount of the cleavage cocktail) to recover any precipitated product.[1] |
| Presence of Unexpected Peaks in HPLC | 1. Aspartimide Formation: The primary side reaction for Asp-containing peptides, leading to the formation of a five-membered ring that can subsequently open to form α- and β-peptides.[2][3][4] 2. Dehydration of Asparagine Side Chain: The amide side chain of asparagine can dehydrate to form a nitrile during TFA cleavage.[5] 3. Incomplete Deprotection of Other Residues: Side-chain protecting groups on other amino acids in the peptide may not be fully removed. 4. Oxidation of Sensitive Residues: Methionine, Tryptophan, or Cysteine residues can be oxidized during cleavage. | 1. Optimize Fmoc-Deprotection: Use a weaker base (e.g., 50% morpholine) or add an acidic modifier (e.g., 0.1 M formic acid) to the piperidine solution during Fmoc deprotection to minimize base-catalyzed aspartimide formation.[6] 2. Use a Bulky Protecting Group for Asp: Employing a sterically hindered protecting group on the Asp side chain can reduce aspartimide formation.[6] 3. Optimize Cleavage Cocktail: Use a cleavage cocktail with scavengers that can suppress dehydration. While specific scavengers for nitrile formation are not well-documented, ensuring a high concentration of water in the cocktail may help. For other side reactions, use appropriate scavengers (see scavenger table below). 4. Extend Cleavage Time: For incomplete deprotection of other residues, a longer cleavage time may be necessary.[7][8] |
| Peptide is Insoluble After Cleavage | 1. Hydrophobic Peptide Sequence: The primary sequence of the peptide is inherently hydrophobic. 2. Aggregation: The peptide is aggregating in the cleavage/precipitation solvent. | 1. Alternative Precipitation Solvents: Try precipitating the peptide in a different cold ether, such as methyl-tert-butyl ether (MTBE). 2. Direct Purification: After cleavage and TFA evaporation, directly dissolve the crude peptide in a suitable solvent for HPLC purification. 3. Solubilizing Agents: For extremely hydrophobic peptides, consider using small amounts of trifluoroethanol (TFE) to aid in solubilization, but be aware of its potential impact on HPLC purification.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be concerned about when cleaving peptides containing Asp-NH2?
A1: The most significant side reaction is the formation of aspartimide.[2][3][4] This occurs through the cyclization of the aspartic acid backbone, where the nitrogen of the following peptide bond attacks the side-chain carbonyl. This five-membered ring intermediate can then be hydrolyzed to yield a mixture of the desired α-peptide and the isomeric β-peptide, which are often difficult to separate by HPLC.[3][4]
Q2: How can I minimize aspartimide formation during synthesis and cleavage?
A2: Minimizing aspartimide formation requires a multi-faceted approach:
-
During Fmoc-Deprotection: Since aspartimide formation can be base-catalyzed, using a weaker base than piperidine, such as morpholine, for Fmoc removal can be beneficial. Alternatively, adding an acidic modifier like formic acid to your piperidine solution can also reduce this side reaction.[6]
-
Choice of Asp Protecting Group: Utilizing a bulkier side-chain protecting group on the aspartic acid residue can sterically hinder the cyclization reaction.[6]
-
Cleavage Cocktail Composition: While scavengers in the cleavage cocktail do not directly prevent aspartimide formation, ensuring a clean and efficient cleavage can minimize the time the peptide is exposed to acidic conditions, which can also contribute to this side reaction.[10]
Q3: My peptide contains an asparagine (Asn) residue, and I see a side product with a mass loss of 18 Da. What could this be?
A3: A mass loss of 18 Da from an asparagine residue is indicative of the dehydration of the side-chain amide to form a nitrile (β-cyanoalanine).[5] This is a known side reaction that can occur during the final TFA cleavage step.
Q4: How can I prevent the dehydration of the asparagine side chain?
A4: To minimize nitrile formation, consider the following:
-
Side-Chain Protection: Using a trityl (Trt) protecting group on the asparagine side chain (Fmoc-Asn(Trt)-OH) during synthesis is the most effective way to prevent this side reaction. The Trt group is labile to the final TFA cleavage but protects the amide from dehydration during synthesis and cleavage.[11]
-
Cleavage Conditions: While less documented, ensuring the presence of water in the cleavage cocktail may help to hydrolyze any reactive intermediates and suppress dehydration.
Q5: What is the purpose of scavengers in a cleavage cocktail?
A5: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the highly reactive cationic species that are generated from the cleavage of protecting groups (e.g., t-butyl cations) and the linker from the resin.[7] Without scavengers, these cations can re-attach to electron-rich amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired modifications of the peptide.[7][8]
Q6: Can I use the same cleavage cocktail for all my peptides?
A6: While a general-purpose cleavage cocktail like "Reagent K" is effective for many peptides, it is not a one-size-fits-all solution.[7][8] The optimal cleavage cocktail depends on the amino acid composition of your peptide. For instance, peptides rich in sensitive residues like Cys, Met, and Trp will require a cocktail with a specific combination of scavengers to prevent side reactions. It is always recommended to perform a small-scale trial cleavage to determine the best conditions for your specific peptide.[10]
Data Presentation: Cleavage Cocktail Comparison
The following table summarizes common cleavage cocktails and their suitability for different peptide compositions. The percentage of side product formation can vary significantly depending on the peptide sequence and synthesis conditions.
| Cleavage Cocktail | Composition (v/v) | Primary Use & Scavengers | Reported Aspartimide Formation (%) | Notes |
| TFA/TIS/H2O | 95 : 2.5 : 2.5 | General purpose. TIS scavenges carbocations. | 5-8% (with MSA co-solvent)[12] | A good starting point for many peptides. Not ideal for peptides with multiple sensitive residues. |
| Reagent K | 82.5 : 5 : 5 : 5 : 2.5 (TFA/Phenol/H2O/Thioanisole/EDT) | Peptides with sensitive residues (Cys, Met, Trp, Tyr). Phenol, thioanisole, and EDT are scavengers.[7][8] | Sequence dependent, generally lower than standard TFA/H2O. | A widely used and effective cocktail for complex peptides. Has a strong odor due to thioanisole and EDT. |
| Reagent B | 88 : 5 : 5 : 2 (TFA/Phenol/H2O/TIS) | "Odorless" alternative to Reagent K. Good for scavenging trityl groups.[10] | Not explicitly quantified, but generally effective. | Does not adequately protect Cys and Met from oxidation.[10] |
| Reagent R | 90 : 5 : 3 : 2 (TFA/Thioanisole/EDT/Anisole) | Peptides with Arg(Pbf/Pmc) and Trp.[11] | Not explicitly quantified. | Recommended for extended cleavage times.[11] |
Experimental Protocols
Protocol 1: General TFA Cleavage
This protocol is a standard procedure for cleaving peptides from the resin.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Cold diethyl ether or MTBE
-
DCM (Dichloromethane)
-
Centrifuge tubes
-
Nitrogen or argon gas source
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin 2-3 times with a small volume of neat TFA or the cleavage cocktail and combine the filtrates.
-
Concentrate the combined filtrate to a small volume under a gentle stream of nitrogen or by rotary evaporation.
-
Add the concentrated peptide solution dropwise to a 10-fold excess of cold diethyl ether or MTBE to precipitate the crude peptide.
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Preparation of Reagent K
Materials:
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Water (deionized)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
Procedure: Caution: Prepare in a well-ventilated fume hood. Wear appropriate personal protective equipment.
-
In a clean, dry glass container, combine the following reagents in the specified volumetric ratios:
-
82.5% TFA
-
5% Phenol
-
5% Water
-
5% Thioanisole
-
2.5% EDT
-
-
For example, to prepare 10 mL of Reagent K, you would mix:
-
8.25 mL of TFA
-
0.5 mL of Phenol
-
0.5 mL of Water
-
0.5 mL of Thioanisole
-
0.25 mL of EDT
-
-
Mix the solution thoroughly until homogeneous.
-
Use the freshly prepared reagent for your cleavage reaction as described in Protocol 1.
Visualizations
Aspartimide Formation Mechanism
Caption: Mechanism of base-catalyzed aspartimide formation.
General Cleavage Workflow
Caption: Standard workflow for peptide cleavage and isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Detection [iris-biotech.de]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Managing Aggregation in Peptides Containing C-Terminal Asparagine Amide (Asp-NH2)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides featuring a C-terminal asparagine amide (Asp-NH2).
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the synthesis, purification, and handling of Asp-NH2 containing peptides.
Problem 1: Low Yield and Poor Solubility of Crude Peptide After Synthesis
Symptoms:
-
Difficulty dissolving the crude peptide in standard solvents (e.g., water, acetonitrile/water mixtures).
-
Observation of a gel-like substance or precipitate upon dissolution attempts.
-
Lower than expected yield of the desired peptide after cleavage from the resin.
Possible Causes and Solutions:
| Cause | Recommended Action |
| On-resin Aggregation | During solid-phase peptide synthesis (SPPS), growing peptide chains can form intermolecular hydrogen bonds, leading to aggregation and incomplete coupling or deprotection steps. This is particularly common for hydrophobic sequences. |
| Solution 1: Optimize Synthesis Protocol. Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic agents like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding. | |
| Solution 2: Incorporate Backbone Protection. Utilize pseudoprolines or Dmb-protected amino acids at strategic positions within the peptide sequence to disrupt the formation of secondary structures that lead to aggregation. | |
| Aspartimide Formation | The side chain of an aspartic acid residue can react with the backbone amide to form a cyclic aspartimide intermediate, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences. This can lead to the formation of β-peptide impurities which are often less soluble. |
| Solution: Use Protecting Groups. Employ a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the backbone nitrogen of the amino acid preceding the aspartic acid to sterically hinder aspartimide formation. |
Problem 2: Peptide Precipitates During or After Purification
Symptoms:
-
The peptide solution becomes cloudy or forms a visible precipitate during HPLC purification.
-
The purified peptide, after lyophilization, fails to fully redissolve.
-
Loss of monomeric peptide peak and appearance of high molecular weight species in analytical chromatography.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Unfavorable pH | The solubility of a peptide is minimal at its isoelectric point (pI), where the net charge is zero. Operating at a pH close to the pI can induce aggregation and precipitation. |
| Solution: Adjust Buffer pH. Modify the pH of the purification buffers to be at least one to two units away from the peptide's pI. For most peptides, a pH of 2-3 (acidic) or 8-9 (basic) is suitable. | |
| High Peptide Concentration | Concentrated peptide solutions are more prone to aggregation as the proximity of peptide molecules facilitates intermolecular interactions. |
| Solution 1: Reduce Concentration. Perform purification and subsequent handling at lower peptide concentrations. | |
| Solution 2: Add Solubilizing Excipients. Incorporate excipients such as arginine or non-ionic detergents at low concentrations to improve solubility. | |
| Temperature Effects | Elevated temperatures can increase the rate of chemical degradation pathways like deamidation and can also promote hydrophobic interactions, leading to aggregation. |
| Solution: Maintain Low Temperatures. Conduct all purification and handling steps at reduced temperatures (e.g., 4°C) to minimize degradation and aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of aggregation for peptides with a C-terminal Asp-NH2?
The primary, non-covalent aggregation of peptides is driven by the formation of intermolecular hydrogen bonds, leading to the assembly of β-sheet structures. However, for peptides containing asparagine, a key chemical degradation pathway that significantly promotes aggregation is deamidation . Under physiological and slightly basic conditions, the side chain amide of asparagine can undergo intramolecular cyclization to form a succinimide intermediate. This intermediate can then hydrolyze to form either aspartic acid (Asp) or isoaspartic acid (isoAsp), with the latter being the major product. The introduction of a negatively charged carboxyl group alters the peptide's properties and can trigger conformational changes that expose hydrophobic regions, leading to aggregation.
Q2: How do pH and temperature affect the stability and aggregation of Asp-NH2 peptides?
Both pH and temperature are critical factors.
-
pH: The rate of asparagine deamidation is highly pH-dependent. The reaction is slowest at acidic pH (around 3-5) and increases significantly at neutral and basic pH.[1][2][3] This is because the cyclization step is base-catalyzed. Therefore, to minimize aggregation initiated by deamidation, it is advisable to handle and store these peptides in acidic buffers.
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including deamidation.[1] Elevated temperatures can also increase the hydrophobic effect, promoting the association of nonpolar regions of the peptide chains. It is recommended to store and handle Asp-NH2 containing peptides at low temperatures (e.g., -20°C or -80°C for long-term storage in lyophilized form, and 4°C for solutions for short-term use).
Illustrative Impact of pH and Temperature on Deamidation Rate:
| Condition | Relative Deamidation Rate |
| pH | |
| pH 5.0 | Low |
| pH 7.4 | Moderate |
| pH 8.5 | High |
| Temperature | |
| 4°C | Low |
| 25°C | Moderate |
| 37°C | High |
This table provides a qualitative representation of the expected trends.
Q3: Which excipients can be used to minimize aggregation of Asp-NH2 peptides?
Several types of excipients can be employed to enhance the stability and solubility of these peptides:
-
Sugars and Polyols: Sugars like sucrose and trehalose, and polyols such as mannitol, can act as cryoprotectants during lyophilization and stabilizers in the solid state by forming an amorphous matrix that reduces molecular mobility and inhibits deamidation.[4]
-
Amino Acids: Certain amino acids, particularly arginine and histidine, are known to act as aggregation inhibitors. Arginine is thought to suppress aggregation by interacting with hydrophobic and charged residues on the peptide surface.
-
Surfactants: Non-ionic surfactants like polysorbates (Tween 20, Tween 80) and poloxamers can be used at low concentrations to prevent surface-induced aggregation and to solubilize hydrophobic peptides.
-
Buffers: The choice of buffer can influence stability. It is important to select a buffer system that has a pKa close to the desired pH and is known to be compatible with the peptide. Histidine and citrate buffers are commonly used for peptide formulations.
Illustrative Effect of Excipients on Peptide Aggregation:
| Formulation | % Monomer after Incubation |
| Peptide in Water | 75% |
| Peptide + 5% Sucrose | 90% |
| Peptide + 50 mM Arginine | 95% |
| Peptide + 0.01% Polysorbate 80 | 92% |
This table presents hypothetical data to illustrate the potential stabilizing effects of different excipients.
Q4: What are the best practices for lyophilization and reconstitution of Asp-NH2 peptides to minimize aggregation?
-
Lyophilization:
-
Use a Cryoprotectant: Lyophilize the peptide from a solution containing a cryoprotectant like sucrose or trehalose. This helps to maintain the peptide's native-like conformation in the solid state and reduces aggregation upon reconstitution.
-
Control Freezing Rate: A controlled, slow freezing rate generally leads to larger ice crystals and a more porous lyophilized cake, which can aid in rapid and complete reconstitution.
-
-
Reconstitution:
-
Use the Correct Solvent: Reconstitute the peptide in a solvent that is known to be optimal for its stability, which is often a slightly acidic buffer.
-
Gentle Mixing: Avoid vigorous shaking or vortexing, which can cause shear stress and induce aggregation. Gently swirl or pipette the solution up and down to dissolve the peptide.
-
Sonicate with Caution: If the peptide is difficult to dissolve, brief sonication in a water bath can be used, but this should be done carefully as prolonged sonication can also lead to aggregation.
-
Experimental Protocols and Visualizations
Mechanism of Deamidation-Induced Aggregation
The following diagram illustrates the chemical pathway of asparagine deamidation, a key trigger for the aggregation of Asp-NH2 containing peptides.
References
Effect of temperature on Fmoc-Asp-NH2 stability during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Fmoc-Asp-NH2 during solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and professionals in drug development to help mitigate common side reactions and optimize synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in peptide synthesis?
The main stability issue encountered when using Fmoc-protected aspartic acid derivatives, including this compound, is the formation of a cyclic succinimide ring, known as an aspartimide. This side reaction is a significant challenge in Fmoc-based SPPS.[1][2] Aspartimide formation can lead to a mixture of unwanted by-products, including α- and β-aspartyl peptides, as well as their corresponding D-isomers due to epimerization, complicating purification and reducing the yield of the target peptide.[1][2]
Q2: How does temperature influence the stability of this compound during synthesis?
Elevated temperatures can accelerate both the desired coupling reactions and the undesired formation of aspartimide. While microwave-assisted SPPS utilizes higher temperatures to speed up synthesis, it can also increase the rate of side reactions.[3][4] The relative stability of the Fmoc group itself is also dependent on temperature, base concentration, and solvent.[5] For sensitive sequences containing aspartic acid, careful control of temperature is crucial to balance reaction speed with the suppression of by-product formation.
Q3: Which peptide sequences are particularly prone to aspartimide formation?
Aspartimide formation is highly sequence-dependent. The risk is significantly higher when the aspartic acid residue is followed by amino acids with small or flexible side chains, such as glycine (Asp-Gly), asparagine (Asp-Asn), or serine (Asp-Ser).[6] The Asp-Gly sequence is particularly notorious for this side reaction.
Q4: Can the choice of side-chain protecting group for Aspartic Acid affect stability?
Yes, the choice of the side-chain protecting group for the aspartic acid is a critical factor in preventing aspartimide formation. While this compound has an unprotected side chain amide, when using other aspartic acid derivatives, bulky side-chain protecting groups can sterically hinder the cyclization reaction that leads to aspartimide formation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing Asp-NH2.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the target peptide and multiple peaks in HPLC analysis. | High levels of aspartimide formation and subsequent by-products. | 1. Optimize Deprotection Conditions: Use a weaker base than piperidine, such as piperazine, or add an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to reduce the basicity.[7] 2. Reduce Temperature: If using elevated temperatures (e.g., in microwave synthesis), consider reducing the temperature during the coupling and deprotection steps involving and immediately following the Asp-NH2 residue. 3. Use Specialized Reagents: For particularly difficult sequences, consider incorporating backbone protection, such as a dimethoxybenzyl (Dmb) group on the preceding amino acid, to prevent the necessary geometry for aspartimide formation. |
| Presence of unexpected peaks with the same mass as the target peptide. | Epimerization at the α-carbon of the aspartic acid residue, leading to the formation of D-Asp isomers. | This is often a consequence of aspartimide formation, as the succinimide ring is prone to epimerization. By minimizing aspartimide formation using the strategies above, you will also reduce the extent of epimerization. |
| Incomplete coupling to the amino acid following Asp-NH2. | Steric hindrance or aggregation of the peptide chain. | 1. Increase Coupling Time/Temperature: Cautiously increase the coupling time or temperature. Monitor for an increase in by-products. 2. Use a Stronger Coupling Reagent: Employ a more potent coupling reagent like HATU or HCTU. 3. Double Coupling: Perform a second coupling step for the amino acid being added after Asp-NH2. |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection to Minimize Aspartimide Formation
This protocol provides a modified deprotection cocktail to reduce the basicity and suppress aspartimide formation.
-
Reagent Preparation: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (HOBt).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Pre-Wash: Wash the resin with DMF (3 x 1 min).
-
Fmoc Deprotection: Treat the resin with the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) for 10-20 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and by-products.
-
Monitoring: Perform a Kaiser test to confirm the completion of the deprotection.
Visual Guides
Logical Workflow for Troubleshooting Low Peptide Purity
References
- 1. Bot Detection [iris-biotech.de]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cem.hu [cem.hu]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Fmoc-Asp(OtBu)-OH vs. Fmoc-Asn(Trt)-OH: A Comparative Guide for Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the precise selection of amino acid building blocks is paramount to achieving high purity and yield of the target peptide. For the incorporation of aspartic acid (Asp) and asparagine (Asn), the side-chain protecting group strategy is a critical consideration to circumvent undesirable side reactions. This guide provides a comprehensive comparison between two commonly utilized derivatives: Fmoc-Asp(OtBu)-OH for aspartic acid and Fmoc-Asn(Trt)-OH for asparagine, which is the likely intended comparison for researchers given that asparagine possesses a side-chain amide.
Fmoc-Asp(OtBu)-OH is the standard derivative for introducing aspartic acid residues. Its tert-butyl (OtBu) ester protecting group on the β-carboxyl group is designed to prevent the notorious side reaction of aspartimide formation. In contrast, Fmoc-Asn(Trt)-OH is the preferred choice for incorporating asparagine. The bulky trityl (Trt) protecting group on the side-chain amide mitigates the risk of dehydration to a nitrile derivative during the activation step of coupling.
Performance Comparison
The selection between these two building blocks is dictated by the amino acid to be incorporated. However, a comparative understanding of their performance and potential side reactions is crucial for troubleshooting and optimizing peptide synthesis protocols.
| Feature | Fmoc-Asp(OtBu)-OH | Fmoc-Asn(Trt)-OH |
| Amino Acid | Aspartic Acid (Asp) | Asparagine (Asn) |
| Side-Chain Protecting Group | tert-butyl (OtBu) | Trityl (Trt) |
| Primary Side Reaction Prevented | Aspartimide Formation | Dehydration to β-cyano-alanine |
| Solubility | Generally good in standard SPPS solvents (e.g., DMF, NMP). | Can have lower solubility in DMF compared to other Fmoc-amino acids.[1] |
| Coupling Efficiency | High, but can be sequence-dependent. | Generally high, and the Trt group can improve solubility and coupling speed compared to unprotected Fmoc-Asn-OH.[1][2] |
| Deprotection of Side Chain | Cleaved with strong acid (e.g., TFA) during final cleavage from the resin.[3] | Cleaved with TFA during final cleavage. The cleavage can be slower than for OtBu, especially for N-terminal Asn(Trt) residues.[1] |
Key Side Reactions and Mitigation Strategies
Fmoc-Asp(OtBu)-OH and Aspartimide Formation
The primary challenge when incorporating aspartic acid is the base-catalyzed formation of a cyclic aspartimide intermediate. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group, particularly after Fmoc deprotection with piperidine.[4][5] Aspartimide formation leads to a mixture of α- and β-aspartyl peptides and can be difficult to separate from the desired product.[4][6]
The OtBu group provides steric hindrance that minimizes, but does not always eliminate, this side reaction. The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg motifs being particularly problematic.[4] To further suppress this side reaction, strategies include the use of bulkier protecting groups or modified Fmoc deprotection conditions, such as the addition of an acid scavenger.
Fmoc-Asn(Trt)-OH and Side-Chain Dehydration
For asparagine, the main side reaction during SPPS is the dehydration of the side-chain amide to form a β-cyano-alanine residue.[5] This occurs during the activation of the carboxylic acid for coupling, especially with carbodiimide-based activators.[7]
The trityl (Trt) protecting group on the side-chain amide of Fmoc-Asn(Trt)-OH effectively prevents this dehydration.[7] While the Trt group significantly improves the outcomes for asparagine incorporation, its bulkiness can sometimes slow down coupling reactions. Furthermore, the cleavage of the Trt group with TFA can be sluggish, occasionally requiring extended cleavage times.[1]
Experimental Protocols
Below are standard protocols for the coupling of Fmoc-Asp(OtBu)-OH and Fmoc-Asn(Trt)-OH in automated SPPS.
Standard Coupling Protocol for Fmoc-Asp(OtBu)-OH
-
Resin Swelling: The solid support resin is swelled in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with 20% piperidine in DMF for 10-20 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.
-
Coupling: A solution containing Fmoc-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent such as HBTU/TBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF is added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution, such as acetic anhydride and DIPEA in DMF.
Standard Coupling Protocol for Fmoc-Asn(Trt)-OH
The protocol for Fmoc-Asn(Trt)-OH is largely similar to that of Fmoc-Asp(OtBu)-OH.
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Wash the resin extensively with DMF.
-
Coupling: A pre-activated solution of Fmoc-Asn(Trt)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU/TBTU, 3-5 equivalents), and a base (DIPEA, 6-10 equivalents) in DMF is added to the resin. The reaction is typically run for 1-2 hours. Due to the bulk of the Trt group, monitoring the coupling completion is advisable.
-
Washing: Wash the resin with DMF.
-
Capping (Optional): Cap any unreacted amines with a capping solution.
Visualizing the Chemistry
Chemical Structures
Caption: Chemical structures of Fmoc-Asp(OtBu)-OH and Fmoc-Asn(Trt)-OH.
SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Aspartimide Formation Mechanism
Caption: Mechanism of aspartimide formation from an Asp residue in SPPS.
Conclusion
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. Coupling of General Amino Acids [bio-protocol.org]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis [scite.ai]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. advancedchemtech.com [advancedchemtech.com]
A Comparative Guide to Aspartate (Asp) Side-Chain Protecting Groups in Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the synthesis of peptides containing aspartic acid (Asp) presents a significant challenge. The primary obstacle is the base-catalyzed formation of aspartimide, a cyclic imide intermediate, during the Nα-Fmoc deprotection step in Solid-Phase Peptide Synthesis (SPPS). This side reaction can lead to a mixture of impurities, including α- and β-peptides and racemized products, complicating purification and reducing the final yield of the desired peptide. The choice of the Asp side-chain protecting group is therefore critical to a successful synthesis.
This guide provides an objective comparison of various Asp side-chain protecting groups, supported by experimental data, to aid in the selection of the most appropriate strategy for your specific sequence and synthesis conditions.
The Challenge: Aspartimide Formation
During Fmoc-SPPS, the repetitive use of a base, typically piperidine, to remove the temporary Fmoc protecting group from the N-terminus can induce an intramolecular cyclization. The backbone nitrogen atom nucleophilically attacks the side-chain carbonyl of the Asp residue, leading to the formation of a five-membered succinimide ring, known as aspartimide. This intermediate is unstable and can undergo hydrolysis to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide. Furthermore, the α-carbon of the aspartimide intermediate is prone to epimerization, resulting in the formation of D-Asp isomers, which are often difficult to separate from the target L-Asp peptide.[1] The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[2]
Comparison of Common Protecting Groups
The ideal protecting group should be stable throughout the synthesis cycles but readily removable during the final cleavage step without causing degradation of the peptide.[3] Orthogonality, the ability to remove one type of protecting group without affecting others, is a key consideration in complex syntheses.[3]
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality to Fmoc/tBu | Key Advantages & Disadvantages |
| tert-Butyl ester | OtBu | Strong acid (e.g., >90% TFA)[3] | Yes . Standard for Fmoc/tBu strategy. | Advantage: Widely used, cost-effective, compatible with standard Fmoc chemistry. Disadvantage: Highly susceptible to aspartimide formation. |
| Benzyl ester | OBzl | Catalytic Hydrogenolysis (H₂/Pd); strong acids (HF, TFMSA)[4] | No . Used in Boc/Bzl strategy. Not orthogonal to many other groups. | Advantage: Useful in Boc chemistry. Disadvantage: Not compatible with standard Fmoc/tBu strategy due to harsh cleavage conditions.[3] |
| Allyl ester | OAll | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[5] | Yes . Fully orthogonal to both Fmoc and tBu groups. | Advantage: Allows for selective on-resin deprotection for side-chain modifications. Disadvantage: Requires expensive and potentially toxic palladium catalyst for removal.[5] |
| Phenacyl ester | OPac | Reductive cleavage (e.g., Zn/AcOH)[6] | Yes . Orthogonal to Fmoc and tBu groups. | Advantage: Provides an alternative orthogonal protection scheme. Disadvantage: Cleavage conditions may not be compatible with all residues. |
Advanced Protecting Groups for Aspartimide Suppression
To combat aspartimide formation, a new generation of sterically hindered protecting groups has been developed. By increasing the steric bulk around the ester linkage, these groups physically obstruct the nucleophilic attack from the backbone nitrogen, thereby reducing the rate of cyclization.[7][8]
| Protecting Group | Abbreviation | Cleavage Condition | Key Advantage |
| 3-methylpent-3-yl ester | OMpe | Strong acid (e.g., >90% TFA) | Significantly reduces aspartimide formation compared to OtBu.[7][9] |
| 3-ethyl-3-pentyl ester | OEpe | Strong acid (e.g., >90% TFA) | Offers enhanced suppression of aspartimide formation.[8][10] |
| 5-n-butyl-5-nonyl ester | OBno | Strong acid (e.g., >90% TFA) | Provides exceptional resistance to aspartimide formation, even in challenging sequences like Asp-Gly.[8] |
Quantitative Performance Data
The effectiveness of these bulky protecting groups has been demonstrated using the well-established scorpion toxin II model peptide (H-Val-Lys-Asp-Xaa-Tyr-Ile-OH), which is highly prone to aspartimide formation.[10] The data below summarizes the percentage of aspartimide-related byproducts after prolonged treatment with 20% piperidine in DMF, simulating numerous deprotection cycles.
| Asp Protecting Group | Xaa = Asn (% Byproducts) | Xaa = Arg (% Byproducts) | D-Asp Isomer Content (Xaa=Asn) |
| Asp(OtBu) | 48.7% | 36.3% | 12.1% |
| Asp(OMpe) | 11.2% | 8.8% | 3.0% |
| Asp(OBno) | 0.8% | 0.6% | 0.4% |
| Data sourced from comparative studies on the scorpion toxin II model peptide. |
These results clearly indicate that increasing the steric hindrance of the protecting group, with OBno being the most effective, dramatically reduces the formation of aspartimide byproducts and preserves the chiral integrity of the aspartic acid residue.[8]
Experimental Protocols & Workflow
General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)
The SPPS process is a cyclical method performed on a solid support (resin). The side-chain protecting group on Asp remains intact throughout the cycles until the final acid-mediated cleavage step.
Protocol: Quantification of Aspartimide Formation in a Model Peptide
This protocol describes the synthesis of the scorpion toxin II model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) and the subsequent analysis of aspartimide formation.
1. Materials and Reagents:
-
Fmoc-Ile-Wang resin
-
Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH
-
Fmoc-Asp(PG)-OH where PG is the protecting group to be tested (e.g., OtBu, OMpe, OBno)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% water[11]
-
Analytical HPLC system with a C18 column
2. Peptide Synthesis (SPPS):
-
Swell 0.1 mmol of Fmoc-Ile-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine/DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
Coupling: In a separate vessel, pre-activate the next amino acid (e.g., Fmoc-Tyr(tBu)-OH) (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF (5 times).
-
Repeat steps 2-6 for each amino acid in the sequence (Tyr, Gly, Asp, Lys, Val) using the corresponding protected amino acid derivative.
3. Forced Aspartimide Formation Test:
-
After coupling the final amino acid (Fmoc-Val-OH), take an aliquot of the peptidyl-resin.
-
Treat the resin with 20% piperidine/DMF for an extended period (e.g., 3 hours) to simulate multiple deprotection cycles and force aspartimide formation.
-
Wash the resin thoroughly with DMF and then dichloromethane (DCM), and dry under vacuum.
4. Cleavage and Deprotection:
-
Treat the dried peptidyl-resin with the cleavage cocktail (e.g., 2 mL) for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
5. Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by reverse-phase HPLC (RP-HPLC).
-
Monitor the chromatogram at 220 nm. Identify the peaks corresponding to the desired peptide and the aspartimide-related byproducts (α- and β-peptides, D-isomers).
-
Calculate the percentage of byproducts by integrating the peak areas.
Conclusion
The selection of a side-chain protecting group for aspartic acid is a critical decision in peptide synthesis. While the standard OtBu group is widely used, it poses a significant risk of aspartimide formation, especially in sensitive sequences. For peptides containing problematic motifs or for syntheses requiring high purity and yield, the use of advanced, sterically hindered protecting groups is strongly recommended. Experimental data shows that bulky trialkylcarbinol esters, such as Asp(OMpe) and particularly Asp(OBno) , provide a robust and effective solution to minimize aspartimide-related impurities and suppress racemization.[8] For applications requiring selective on-resin modification, orthogonal protecting groups like OAll offer a valuable, albeit more costly, alternative. By carefully considering the peptide sequence and the final application, researchers can choose the optimal protection strategy to navigate the challenges of Asp-containing peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bot Detection [iris-biotech.de]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Fmoc-Asp(OMpe)-OH [cem.com]
- 8. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Researcher's Guide to Mass Spectrometry Analysis of Peptides Containing Asparagine (Asn)
For researchers, scientists, and drug development professionals, the accurate analysis of peptides containing asparagine (Asn or Asp-NH2) is critical. Asparagine residues are prone to non-enzymatic post-translational modifications, primarily deamidation, which can impact a protein's structure, function, and stability. This guide provides a comparative overview of mass spectrometry-based methods for analyzing these peptides, supported by experimental data and detailed protocols.
A primary challenge in the analysis of asparagine-containing peptides is the spontaneous deamidation of the asparagine side chain. This process involves the formation of a succinimide intermediate, which subsequently hydrolyzes to yield a mixture of L-aspartyl and L-isoaspartyl residues, with L-isoaspartyl being the predominant form. This modification results in a mass increase of +0.984 Da.[1][2] The subtle nature of this mass change presents a significant analytical hurdle, as the monoisotopic peak of the deamidated peptide can overlap with the ¹³C isotope peak of the unmodified peptide, necessitating the use of high-resolution mass spectrometers for accurate identification.[2][3][4]
Comparative Analysis of Analytical Strategies
The successful analysis of asparagine-containing peptides hinges on the appropriate choice of chromatographic separation and mass spectrometric fragmentation techniques.
Chromatographic Separation
Effective chromatographic separation of native and deamidated peptides is often crucial for accurate quantification. While reversed-phase (RP) chromatography is a standard technique, it may not always provide sufficient resolution for these modifications.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative, offering improved separation of peptides with deamidation and other modifications.[5][6]
| Chromatography Method | Principle | Advantages | Disadvantages | Typical Application |
| Reversed-Phase (RP) HPLC | Separation based on hydrophobicity. | Widely used, robust, compatible with ESI-MS. | May not resolve deamidated and native peptides with similar hydrophobicities.[5] | General peptide separation. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on hydrophilicity. | Better resolution of polar modifications like deamidation.[5][6] Predictable separation of modified peptides.[5] | Can be more sensitive to sample matrix effects. | Analysis of post-translationally modified peptides, including deamidation. |
Mass Spectrometric Fragmentation
The choice of fragmentation method influences the type and quality of data obtained for peptide sequencing and modification site localization.
| Fragmentation Method | Principle | Advantages | Disadvantages | Application for Asn Peptides |
| Collision-Induced Dissociation (CID) | Fragmentation through collision with an inert gas. | Well-established, provides good sequence coverage for many peptides. | Can lead to the loss of labile post-translational modifications as neutral losses.[7] | General peptide sequencing. |
| Electron Transfer Dissociation (ETD) | Fragmentation via electron transfer, cleaving the N-Cα bond. | Preserves post-translational modifications.[7] | Can be less efficient for smaller, less charged peptides. | Characterization of peptides with labile modifications like glycosylation and potentially deamidation. |
Experimental Protocols
Sample Preparation and Enzymatic Digestion
Deamidation can be introduced as an artifact during sample preparation, particularly under basic pH conditions used for tryptic digestion.[2][3] Careful control of pH and temperature is essential to minimize artificial modifications.
Protocol: In-solution Tryptic Digestion
-
Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, pH 7.8).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Dilution: Dilute the sample with 50 mM ammonium bicarbonate, pH 7.8, to reduce the urea concentration to less than 1 M.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate at 37°C for 16-18 hours.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Analysis: Analyze the resulting peptides by LC-MS/MS.
LC-MS/MS Analysis
Protocol: Reversed-Phase UHPLC-MS Analysis
-
Column: Acquity UPLC Peptide BEH C18 column (2.1 x 150 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A typical gradient might be a linear increase from 1% to 36% Mobile Phase B over 60-90 minutes.[4]
-
Flow Rate: 0.25 mL/min.[4]
-
Column Temperature: 50°C.[4]
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Orbitrap is recommended for accurate mass measurement.[2][3]
-
Data Acquisition: Operate in data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
Visualizing Key Processes
To better understand the chemical transformations and analytical workflows involved in the study of asparagine-containing peptides, the following diagrams are provided.
References
- 1. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quadrupole Orbitrap Accurately Identifies Deamidated Peptides [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Boc vs. Fmoc Chemistry for the Synthesis of Aspartic Acid-Containing Peptides
For researchers, scientists, and professionals in drug development, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry in solid-phase peptide synthesis (SPPS) is a critical decision that significantly impacts the yield, purity, and overall success of synthesizing peptides containing aspartic acid (Asp). This guide provides an objective comparison of these two predominant strategies, with a focus on the challenges and solutions associated with Asp-containing peptides, supported by experimental data and detailed protocols.
Core Principles: A Tale of Two Chemistries
Solid-phase peptide synthesis, a cornerstone of peptide and protein chemistry, involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The key difference between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the α-amino group of the incoming amino acid and the chemical conditions required for its removal.
Boc Chemistry: This earlier developed strategy employs the acid-labile Boc group for Nα-protection. Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and are removed at the final cleavage step from the resin using a strong acid, such as hydrofluoric acid (HF).
Fmoc Chemistry: The more contemporary Fmoc strategy utilizes the base-labile Fmoc group for Nα-protection. This group is removed by treatment with a mild base, most commonly piperidine. Side-chain protecting groups are typically tert-butyl-based and are cleaved simultaneously with the peptide from the resin using a strong acid like TFA. The orthogonality of the Fmoc/tBu approach, where the Nα- and side-chain protecting groups are removed by different chemical mechanisms, is a key advantage.[1][2]
The Aspartimide Challenge: A Major Hurdle in Asp-Containing Peptide Synthesis
A significant side reaction that plagues the synthesis of Asp-containing peptides is the formation of a cyclic aspartimide intermediate. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group of the aspartic acid residue. This cyclization is particularly problematic in Fmoc chemistry due to the repeated exposure to basic conditions during the Fmoc deprotection steps.[3] The aspartimide ring can subsequently be opened by nucleophiles, such as piperidine or water, to yield a mixture of the desired α-aspartyl peptide along with the undesired β-aspartyl peptide, often leading to epimerization and purification difficulties.[3][4] The Asp-Gly (D-G) sequence is notoriously prone to this side reaction.[5]
In contrast, Boc chemistry is significantly less prone to aspartimide formation. During the acid-mediated deprotection of the Boc group, the newly exposed N-terminal amine is protonated, rendering it non-nucleophilic and thus less likely to attack the side-chain ester.[6]
Quantitative Comparison: Aspartimide Formation in a Model Peptide
The synthesis of the scorpion toxin II fragment, VKDGYI, is a well-established model for studying aspartimide formation. The following table summarizes data from a comparative study on the influence of different Fmoc-cleaving reagents on aspartimide formation in this peptide.
| Fmoc-Cleaving Reagent | Aspartimide/Piperidide Formation (%) in VKDGYI-OH | Reference |
| 30% Piperidine in DMF | High (exact % varies with conditions) | [4] |
| 30% Piperidine / 0.1 M Formic Acid in DMF | Reduced compared to piperidine alone | [4] |
| 50% Morpholine in DMF | Almost no aspartimide formation | [4] |
Note: While morpholine significantly reduces aspartimide formation, it is a weaker base and may not be efficient enough for complete Fmoc cleavage in all sequences.[4]
Further studies have focused on optimizing the side-chain protection of Asp in Fmoc chemistry to mitigate this side reaction.
| Asp Side-Chain Protecting Group | Aspartimide-related Impurities (%) after extended piperidine treatment | Reference |
| Asp(OtBu) | 44 | [3] |
| Asp(OEpe) | Lower than OtBu | [4] |
| Asp(OBno) | Significantly lower than OtBu and OEpe | [4] |
The data indicates that bulkier side-chain protecting groups like OEpe (3-ethyl-3-pentyl) and OBno (5-n-butyl-5-nonyl) can sterically hinder the cyclization reaction, thus reducing aspartimide formation.[4]
Experimental Protocols
Detailed methodologies for the synthesis of an Asp-containing peptide via both Fmoc and Boc SPPS are provided below. These are generalized protocols and may require optimization for specific peptide sequences.
Fmoc-SPPS Protocol for an Asp-Containing Peptide
This protocol is based on standard, widely used procedures.[7][8]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 30 minutes.
-
First Amino Acid Coupling:
-
If starting with a pre-loaded resin, proceed to step 3.
-
If using a non-loaded resin, couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 2-4 hours or until completion as monitored by a ninhydrin test.
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a ninhydrin test.
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Boc-SPPS Protocol for an Asp-Containing Peptide
This protocol is a generalized procedure based on the principles of Boc chemistry.[1][6]
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in DCM for at least 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and treat with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Wash the resin with isopropanol.
-
Wash the resin with DCM.
-
Neutralize the protonated N-terminal amine by treating the resin with 5-10% DIPEA in DCM for 5-10 minutes.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF or DCM.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution for in-situ neutralization and activation.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion.
-
-
Repeat Synthesis Cycle: Repeat steps 2, 3, and 4 for each subsequent amino acid.
-
Final Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous HF at 0°C for 1-2 hours in the presence of a scavenger (e.g., anisole). Caution: HF is extremely toxic and requires specialized equipment and handling procedures.
-
Evaporate the HF.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Extract the peptide from the resin with an appropriate solvent (e.g., dilute acetic acid).
-
-
Purification and Analysis: Lyophilize the peptide solution and purify the crude peptide by RP-HPLC, followed by mass spectrometry analysis.
Visualizing the Chemical Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the key chemical transformations and experimental workflows.
Conclusion: Making an Informed Choice
The selection between Boc and Fmoc chemistry for the synthesis of Asp-containing peptides requires careful consideration of the specific peptide sequence and the potential for aspartimide formation.
| Feature | Boc Chemistry | Fmoc Chemistry |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., 50% TFA) | Basic (e.g., 20% Piperidine) |
| Aspartimide Formation | Significantly lower risk.[6] | High risk, especially for Asp-Gly sequences.[3] |
| Side-Chain Protection | Benzyl-based | tert-butyl-based |
| Final Cleavage | Strong acid (e.g., HF) | Strong acid (e.g., TFA) |
| Safety Concerns | Use of highly toxic and corrosive HF.[9] | Piperidine is a regulated substance. |
| Compatibility | Good for base-sensitive peptides. | Good for acid-sensitive peptides and modifications.[] |
| Automation | Less common in modern automated synthesizers. | Standard for automated peptide synthesis.[2] |
For routine synthesis of peptides where aspartimide formation is a major concern, particularly with Asp-Gly sequences, the Boc strategy offers a more robust approach, albeit with the significant safety and equipment challenges associated with HF cleavage. The Fmoc strategy, while more amenable to automation and milder overall, requires careful optimization for Asp-containing peptides. This can be achieved through the use of sterically hindered side-chain protecting groups for Asp, the addition of acidic modifiers to the piperidine solution, or employing alternative, less basic deprotection reagents. Ultimately, the choice of strategy will depend on a balance of the synthetic challenge, available resources, and the specific properties of the target peptide.
References
- 1. peptide.com [peptide.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
- 5. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 6. chempep.com [chempep.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptide.com [peptide.com]
A Researcher's Guide to Evaluating Fmoc-Asp-NH2 from Different Suppliers
For researchers, scientists, and professionals in drug development, the quality of reagents in solid-phase peptide synthesis (SPPS) is paramount to achieving high-purity, reliable final products. Fmoc-L-isoasparagine (Fmoc-Asp-NH2), a critical building block, is no exception. Its purity and stability directly impact the yield and impurity profile of synthetic peptides. This guide provides a framework for evaluating the performance of this compound from various commercial suppliers, complete with detailed experimental protocols and comparative data.
Key Performance Indicators for this compound
The quality of this compound can be assessed based on several key parameters. When comparing products from different suppliers, it is crucial to consider the following:
-
Purity: The percentage of the desired this compound molecule in the provided reagent. Higher purity minimizes the introduction of unwanted side products into the peptide sequence.
-
Enantiomeric Purity: The percentage of the desired L-enantiomer versus the contaminating D-enantiomer. The presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides, which are often difficult to separate from the target peptide.
-
Impurities: The presence and quantity of related substances, such as deletion or insertion sequences, and by-products from incomplete deprotection. A significant concern with Asp-containing peptides is the formation of aspartimide, which can lead to multiple impurities.[1][2][3][4]
-
Coupling Efficiency: The extent to which the this compound couples to the growing peptide chain. Inefficient coupling can result in deletion sequences and lower overall yield.
Comparative Analysis of this compound from Three Hypothetical Suppliers
To illustrate the evaluation process, this guide presents a comparative analysis of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The following tables summarize the quantitative data obtained from a series of analytical experiments.
Table 1: Supplier-Reported Specifications
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC) | ≥99.0% | ≥98.5% | ≥99.5% |
| Enantiomeric Purity | >99.8% L-form | Not Specified | >99.9% L-form |
| Storage Conditions | 2-8°C | 2-8°C | -20°C |
Table 2: Independent Analytical Verification
| Parameter | Supplier A | Supplier B | Supplier C |
| Measured Purity (HPLC) | 99.2% | 98.6% | 99.6% |
| Enantiomeric Purity (Chiral HPLC) | 99.85% L-form | 99.5% L-form | 99.92% L-form |
| Major Impurity 1 (Relative %) | 0.3% | 0.7% | 0.15% |
| Major Impurity 2 (Relative %) | 0.2% | 0.4% | 0.1% |
| Water Content (Karl Fischer) | 0.15% | 0.3% | 0.1% |
Table 3: Performance in a Model Peptide Synthesis
A model hexapeptide (Tyr-Ala-Gly-Phe-Asp-Ser-NH2) was synthesized using this compound from each supplier to evaluate coupling efficiency and the formation of common side products.
| Parameter | Supplier A | Supplier B | Supplier C |
| Crude Peptide Purity (HPLC) | 85.3% | 78.9% | 90.1% |
| Yield of Purified Peptide | 65% | 55% | 72% |
| Aspartimide-Related Impurities (%) | 2.1% | 4.5% | 1.2% |
| Deletion Peptide (-Asp) (%) | 1.5% | 2.8% | 0.8% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound raw material and to identify and quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve a known amount of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Enantiomeric Purity by Chiral HPLC
-
Objective: To determine the percentage of the L-enantiomer and detect any D-enantiomer contamination.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column (e.g., Chiralpak IA, IC, or similar).[5]
-
Mobile Phase: A mixture of hexane, ethanol, and a small amount of an acidic modifier like TFA, optimized for the specific column.
-
Flow Rate: 0.5 - 1.0 mL/min (isocratic).
-
Detection: UV at 265 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Analysis: Inject 10 µL of the sample. The enantiomeric purity is expressed as the percentage of the L-enantiomer peak area relative to the total area of both L- and D-enantiomer peaks.
Model Peptide Synthesis and Analysis
-
Objective: To evaluate the performance of this compound in a practical SPPS application.
-
Peptide Sequence: Tyr-Ala-Gly-Phe-Asp-Ser-NH2
-
Resin: Rink Amide resin.
-
Synthesis Protocol:
-
Swell the resin in dimethylformamide (DMF).
-
Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Wash the resin extensively with DMF.
-
Couple the first amino acid (Fmoc-Ser(tBu)-OH) using a standard coupling reagent like HBTU/DIPEA in DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid, using the this compound from the respective supplier at the appropriate step.
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Crude Peptide Analysis:
-
Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.
-
Identify the main product peak and impurity peaks based on their retention times and mass spectrometry (MS) analysis.
-
Visualizing the Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating this compound from different suppliers.
Caption: Workflow for evaluating this compound suppliers.
Signaling Pathway Context
Peptides containing asparagine residues can play roles in various biological signaling pathways. For instance, they can be part of enzymes, hormones, or neuropeptides that interact with specific receptors to trigger downstream cellular responses. The diagram below represents a generic signaling pathway that could be initiated by a peptide ligand.
Caption: Generic peptide-mediated signaling pathway.
Conclusion and Recommendations
Based on the hypothetical data, Supplier C demonstrates the highest quality this compound, with superior purity, enantiomeric purity, and performance in a model peptide synthesis, resulting in the highest yield of the target peptide with the lowest level of impurities. While Supplier A provides a product of acceptable quality, Supplier B 's product shows lower purity and leads to a higher percentage of side products, making it less suitable for the synthesis of complex or high-purity peptides.
When selecting a supplier for this compound, it is imperative for researchers to not solely rely on the supplier's certificate of analysis but to conduct their own independent verification. This comprehensive evaluation, encompassing analytical characterization and performance in a model synthesis, ensures the selection of high-quality reagents, ultimately leading to more reliable and reproducible research outcomes in peptide synthesis and drug development.
References
- 1. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Asp-NH2 Containing ADC Linker Cleavage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, hypothetical Asp-NH2 containing linker for Antibody-Drug Conjugates (ADCs) against established linker technologies. We will delve into the validation of its unique cleavage mechanism, present comparative stability data, and provide detailed experimental protocols.
Introduction to ADC Linker Technology
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies. Their efficacy hinges on the linker that connects a monoclonal antibody to a potent cytotoxic payload. An ideal linker remains stable in systemic circulation to minimize off-target toxicity but efficiently cleaves to release the payload upon reaching the tumor microenvironment. This guide introduces a hypothetical acid-sensitive linker utilizing an aspartic acid amide (Asp-NH2) moiety and compares it to clinically relevant linkers.
The Asp-NH2 Linker: A Novel Approach to Acid-Mediated Cleavage
We propose a novel linker design incorporating an Asp-NH2 moiety adjacent to the payload. Unlike enzyme-cleavable or disulfide linkers, the cleavage of the Asp-NH2 linker is hypothesized to occur via a non-enzymatic, intramolecular acid-catalyzed hydrolysis.
Hypothesized Cleavage Mechanism
The cleavage of the peptide bond C-terminal to an aspartic acid residue is a known phenomenon in protein chemistry and is pH-dependent. The proposed mechanism for the Asp-NH2 linker is as follows:
-
Protonation: In the acidic environment of the endosome or lysosome (pH 4.5-6.5), the side chain carboxyl group of the aspartic acid residue becomes protonated.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the payload's amine attacks the carbonyl carbon of the aspartic acid residue.
-
Tetrahedral Intermediate Formation: This attack forms a transient five-membered cyclic anhydride intermediate.
-
Peptide Bond Cleavage: The intermediate is unstable and rapidly hydrolyzes, leading to the cleavage of the peptide bond and the release of the payload with a free amine.
This mechanism offers the advantage of being independent of specific enzyme concentrations, which can vary between patients and tumor types.
Caption: Hypothesized cleavage pathway of an Asp-NH2 ADC linker.
Comparative Analysis of ADC Linkers
The performance of the Asp-NH2 linker is best understood in the context of existing technologies. The following table summarizes key characteristics of the Asp-NH2 linker and three commonly used alternatives.
| Linker Type | Cleavage Mechanism | Key Advantages | Key Disadvantages | Plasma Stability (t1/2) | Tumor-Specific Cleavage Rate |
| Asp-NH2 (Hypothetical) | Spontaneous acid-catalyzed hydrolysis | Enzyme-independent; potentially broad applicability. | Potential for premature cleavage in slightly acidic tumor microenvironments; stability is highly pH-dependent. | Predicted >150 hours at pH 7.4 | Predicted <10 hours at pH 5.0 |
| Valine-Citrulline (VC) | Cathepsin B enzymatic cleavage | Well-established; high stability in human plasma. | Susceptible to cleavage by other proteases (e.g., in mouse plasma), complicating preclinical studies.[1][2] | ~230 days (human plasma)[3] | ~2.8 - 5.4 hours (with Cathepsin B)[2] |
| Hydrazone | Acid-catalyzed hydrolysis | One of the first clinically used linkers. | Can exhibit variable stability in plasma, with some showing significant hydrolysis.[3][4] | ~2 days (for phenylketone-derived)[3] | Rapid at pH 4.5-5.0[5] |
| Disulfide | Reduction by intracellular glutathione | High stability in the oxidative environment of the bloodstream. | Cleavage rate can be influenced by steric hindrance and payload can be exchanged with other thiols. | Generally high, but can vary. | Dependent on intracellular glutathione concentration. |
Experimental Validation Protocols
Validating the cleavage and stability of an ADC linker is critical. Below are detailed protocols for key experiments.
Plasma Stability Assay
Objective: To determine the stability of the ADC linker in plasma over time.
Methodology:
-
Incubate the ADC at a concentration of 1 mg/mL in human and mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours).
-
Quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of released payload using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analyze the protein pellet for the average drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The half-life of the linker is calculated from the rate of payload release or the decrease in DAR over time.
pH-Dependent Cleavage Assay
Objective: To evaluate the rate of linker cleavage at different pH values, mimicking systemic circulation and the lysosomal environment.
Methodology:
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8).
-
Incubate the ADC at 1 mg/mL in each buffer at 37°C.
-
Collect aliquots at multiple time points.
-
Analyze the samples for released payload and changes in DAR using LC-MS and HIC/RP-HPLC as described in the plasma stability assay.
-
Plot the percentage of released payload or the average DAR against time for each pH to determine the cleavage kinetics.
In Vitro Cell-Based Cytotoxicity Assay
Objective: To assess the potency of the ADC and confirm that payload release leads to cancer cell death.
Methodology:
-
Plate cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate the cells for 72-96 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound to determine its cytotoxic potency.
Caption: Workflow for the validation of ADC linker cleavage.
Logical Comparison of Linker Technologies
The choice of linker technology is a critical decision in ADC development, with each type presenting a unique set of advantages and disadvantages.
Caption: A logical breakdown of different ADC linker technologies.
Conclusion
The hypothetical Asp-NH2 linker presents an intriguing alternative to conventional ADC linker technologies. Its proposed acid-catalyzed cleavage mechanism could offer broader applicability by removing the dependence on specific enzyme expression. However, thorough experimental validation is essential to confirm its stability in circulation and efficient, selective cleavage in the acidic tumor microenvironment. The protocols and comparative data presented in this guide provide a framework for the evaluation of this and other novel linker designs, ultimately contributing to the development of safer and more effective Antibody-Drug Conjugates.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Aspartic Acid Derivatives
For researchers and professionals in drug development, the chemical integrity of a synthetic peptide is paramount to obtaining reliable biological data. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the choice of amino acid building blocks directly impacts the purity of the final peptide and, consequently, its biological activity. This guide provides an objective comparison of peptides synthesized using the standard Fmoc-Asp(OtBu)-OH versus those synthesized using advanced derivatives designed to mitigate a critical and common side reaction: aspartimide formation.
The use of the standard tert-butyl (tBu) ester for side-chain protection of aspartic acid, Fmoc-Asp(OtBu)-OH, is widespread. However, it is notoriously susceptible to a base-catalyzed side reaction during the piperidine-mediated Fmoc deprotection step.[1][2] This reaction leads to the formation of a cyclic aspartimide intermediate, which can subsequently yield a mixture of unwanted by-products, including racemized D-Asp peptides, β-peptides where the peptide backbone is routed through the side-chain carboxyl group, and piperidide adducts.[1][3][4] These structural modifications can dramatically reduce or eliminate the peptide's intended biological function.
The Impact of Synthesis Strategy on Peptide Purity and Function
The formation of aspartimide is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg motifs being particularly problematic.[3][5] The resulting impurities are often difficult to separate from the target peptide due to similar masses and chromatographic properties, leading to final products with compromised purity and unreliable activity.[3][4]
Advanced aspartic acid derivatives, such as those with bulkier side-chain protecting groups like 3-methyl-pent-3-yl ester (OMpe) or 1,1-dioxo-benzo[b]thiophen-2-yl-methoxy (OBno), have been developed to sterically hinder the cyclization reaction, thereby minimizing aspartimide formation.[4][6] This results in a significantly purer crude product and a higher yield of the correct peptide sequence, ensuring that biological assays are performed on the intended molecule.
Quantitative Comparison of Synthesis Outcomes
The choice of synthesis strategy has a direct and measurable impact on purity and biological performance. The following table provides an illustrative comparison based on typical results reported for the synthesis of an aspartimide-prone bioactive peptide.
| Parameter | Standard Method (Fmoc-Asp(OtBu)-OH) | Improved Method (e.g., Fmoc-Asp(OBno)-OH) |
| Crude Peptide Purity | 30-50% (Target Peptide) | >85% (Target Peptide) |
| Major Impurities | Aspartimide, β-peptide, Racemized peptide | Minimal (<5%) |
| Receptor Binding Affinity (IC₅₀) | Higher value (e.g., 50 nM) | Lower value (e.g., 10 nM) |
| In Vitro Potency (EC₅₀) | Higher value (e.g., 100 nM) | Lower value (e.g., 20 nM) |
Note: Values are hypothetical and for illustrative purposes, representing the typical magnitude of difference observed.
This data underscores that peptides produced via improved methods exhibit significantly higher purity, which translates directly to more potent and reliable biological activity. Using the standard method can lead to an underestimation of a peptide's true potency due to the high percentage of inactive or less active isomers in the final product.
Key Experimental Protocols
Accurate assessment of a peptide's biological activity relies on robust and standardized assays. Below are detailed protocols for common experiments used to characterize peptide function.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[7][8]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Peptide Treatment: Prepare serial dilutions of the peptide in serum-free culture medium. Replace the existing medium with 100 µL of the peptide solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell viability assay [bio-protocol.org]
The Hidden Costs of Side Reactions: A Cost-Benefit Analysis of Modified Aspartic Acid Derivatives in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the seemingly minor choice of an amino acid derivative can have a significant impact on overall project cost and timelines. This is particularly true for aspartic acid (Asp), an amino acid notorious for causing costly side reactions. This guide provides a detailed comparison of standard and modified Asp derivatives, presenting experimental data to demonstrate how a strategic upfront investment in advanced reagents can lead to substantial downstream savings.
The primary challenge with incorporating aspartic acid into a peptide sequence via Fmoc-based SPPS is the formation of aspartimide, a cyclic by-product. This side reaction, catalyzed by the basic conditions used for Fmoc deprotection, leads to a cascade of problems, including the formation of undesired β- and D-Asp-containing peptides, which are often difficult to separate from the target peptide.[1][2] The consequences are reduced yield, increased purification complexity, higher solvent consumption, and ultimately, a more expensive and time-consuming synthesis.
To mitigate this, a range of modified Fmoc-Asp derivatives with bulky side-chain protecting groups have been developed. These groups sterically hinder the nucleophilic attack that initiates aspartimide formation. This guide focuses on a comparative analysis of the standard tert-butyl (OtBu) protecting group with several bulkier alternatives: 3-methylpent-3-yl (OMpe), 3-ethylpentan-3-yl (OEpe), and 5-n-butyl-5-nonyl (OBno).
Comparative Analysis of Reagent Cost and Performance
While the initial purchase price of modified Asp derivatives is higher than the standard Fmoc-Asp(OtBu)-OH, a comprehensive cost-benefit analysis reveals a more nuanced picture. The true cost of peptide synthesis extends beyond the price of individual reagents to include factors such as the yield of the desired product, the time and resources required for purification, and the cost of solvents and other consumables.
Reagent Cost Comparison
The following table provides an approximate price range for various Fmoc-Asp derivatives, compiled from multiple suppliers. Prices can vary based on supplier, purity, and scale.
| Derivative | Protecting Group | Approximate Price Range (per gram) |
| Fmoc-Asp(OtBu)-OH | tert-butyl (Standard) | $30 - $70 |
| Fmoc-Asp(OMpe)-OH | 3-methylpent-3-yl | $150 - $370 |
| Fmoc-Asp(OEpe)-OH | 3-ethylpentan-3-yl | $200 - $450 |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl | $250 - $500 |
Note: Prices are estimates and subject to change. For accurate pricing, please consult with specific vendors.
The significant price increase for the modified derivatives is a primary consideration. However, as the experimental data below demonstrates, this upfront cost can be offset by substantial improvements in synthesis efficiency and product purity.
Experimental Data: Suppression of Aspartimide Formation
To quantify the effectiveness of these modified derivatives, we present data from a systematic study on the synthesis of the scorpion toxin II model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH). This peptide is a well-established model for studying aspartimide formation due to the Asp-Gly sequence, which is particularly prone to this side reaction.[3][4]
In this study, the peptide was synthesized using different Fmoc-Asp derivatives, and the extent of aspartimide-related by-product formation was measured by High-Performance Liquid Chromatography (HPLC) after prolonged treatment with a base to simulate the cumulative exposure during a lengthy synthesis.
Aspartimide-Related By-product Formation in a Model Peptide
| Aspartic Acid Derivative | Protecting Group | % Aspartimide-Related By-products |
| Fmoc-Asp(OtBu)-OH | tert-butyl (Standard) | 25-35% |
| Fmoc-Asp(OMpe)-OH | 3-methylpent-3-yl | 5-10% |
| Fmoc-Asp(OEpe)-OH | 3-ethylpentan-3-yl | <5% |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl | <2% |
Data is compiled and representative of findings from comparative studies in the literature.[4][5]
The data clearly illustrates a dramatic reduction in by-product formation with increasing steric bulk of the protecting group. The use of Fmoc-Asp(OBno)-OH, in particular, leads to an almost complete suppression of this problematic side reaction.
The Economic Impact of Reduced Side Reactions
The benefits of minimizing aspartimide formation extend beyond improved purity. A higher yield of the target peptide translates to a more efficient use of all reagents in the synthesis, not just the Asp derivative. Furthermore, a cleaner crude product significantly simplifies and shortens the purification process. This leads to:
-
Reduced Purification Time: Less time spent on HPLC method development and fractionation.
-
Lower Solvent Consumption: Fewer HPLC runs and smaller solvent volumes required for purification.
-
Increased Overall Yield: A higher percentage of the synthesized material is the desired product.
-
Reduced Labor Costs: Less hands-on time for chemists and technicians.
While a precise universal cost-saving calculation is difficult due to variability in labor and equipment costs, the reduction in purification time and solvent usage can easily offset the higher initial cost of the modified derivative, especially for longer or more complex peptides where the cumulative exposure to basic conditions is greater.
Experimental Protocols
A detailed, step-by-step protocol for the solid-phase synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH is provided below. This protocol can be adapted for other peptide sequences.
Solid-Phase Peptide Synthesis of H-Val-Lys-Asp-Gly-Tyr-Ile-OH
1. Resin Swelling:
-
Start with 100 mg of Rink Amide resin (loading capacity ~0.5 mmol/g).
-
Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling:
-
Prepare the activated amino acid solution:
-
Dissolve 4 equivalents of the Fmoc-amino acid (relative to resin loading) in DMF.
-
Add 4 equivalents of a coupling agent (e.g., HBTU).
-
Add 8 equivalents of a base (e.g., DIPEA).
-
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (5 x 2 mL).
4. Repeat Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ile, Tyr(tBu), Gly, Asp(PG), Lys(Boc), Val), where PG is the protecting group being tested (OtBu, OMpe, OEpe, or OBno).
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
6. Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile).
-
Analyze the purity and identify by-products using reverse-phase HPLC and mass spectrometry.
Visualizing the Impact: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the chemical pathway of aspartimide formation and the comparative workflows for SPPS using standard versus modified Asp derivatives.
Conclusion
The decision to use a more expensive, modified aspartic acid derivative in SPPS is a strategic one that should be evaluated in the context of the entire synthesis and purification process. For short, simple peptides with a low risk of aspartimide formation, the standard Fmoc-Asp(OtBu)-OH may be sufficient. However, for longer, more complex peptides, or those containing sequences known to be problematic (e.g., Asp-Gly, Asp-Ser, Asp-Asn), the upfront investment in a modified derivative with a bulky protecting group can lead to significant savings in time, resources, and overall cost. By minimizing or eliminating a key side reaction, researchers can streamline their workflow, improve the reliability of their synthesis, and ultimately accelerate their research and development efforts.
References
Safety Operating Guide
Proper Disposal of Fmoc-Asp-NH2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Fmoc-Asp-NH2, a common reagent in peptide synthesis.
I. Immediate Safety and Disposal Procedures
The primary directive for the disposal of any chemical, including this compound, is to adhere to local, state, and federal regulations.[1] The following steps provide a procedural framework for its safe handling and disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:
- Eye Protection: Chemical safety goggles are essential to protect against accidental splashes.[1]
- Hand Protection: Chemical-resistant rubber gloves should be worn to prevent skin contact.[1]
- Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator or a dust mask (such as a type N95) is recommended.[1]
2. Waste Identification and Segregation:
- Designated Waste Container: Use a clearly labeled, sealable container for this compound waste. The label should include the full chemical name ("this compound"), the CAS number (200335-40-6), and any relevant hazard warnings.
- Solid Waste: Unused or expired this compound powder should be treated as solid chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's safety protocols.
- Contaminated Materials: Any materials that have come into contact with this compound, such as weighing boats, contaminated gloves, or paper towels, should also be disposed of in the designated chemical waste container.
3. Disposal Pathway:
- Consult Your Institution's EHS Office: The most critical step is to consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols. They will provide guidance on the proper waste streams and pickup procedures.
- Licensed Chemical Disposal: As a standard practice for this type of compound, disposal often involves transfer to a licensed chemical destruction facility.[2] Methods like controlled incineration with flue gas scrubbing may be employed to ensure complete and safe destruction.[2]
- Prohibited Disposal Methods:
- Do not discharge to sewer systems. [2]
- Do not contaminate water, foodstuffs, or feed. [2]
4. Spill and Exposure Procedures:
- Skin Contact: Wash the affected area thoroughly with soap and plenty of water.
- Eye Contact: Flush eyes with water as a precaution.
- Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.
- Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.
II. Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈N₂O₅ | [3][4] |
| Molecular Weight | 354.36 g/mol | [3][4] |
| CAS Number | 200335-40-6 | [3][4] |
| Appearance | Powder | [5] |
| Storage Temperature | 2-8°C | [3] |
| Stability | Stable if stored as directed. Avoid strong oxidizing agents, light, and heat. | [1] |
III. Experimental Protocols & Workflows
Disposal Workflow for this compound
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process and procedural steps from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Asp-NH2
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Fmoc-Asp-NH2, a key reagent in peptide synthesis. Adherence to these protocols is essential for ensuring personnel safety and maintaining a compliant laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a toxic substance and a moderate to severe skin and eye irritant.[1] Inhalation of the dust and direct contact with skin or eyes must be avoided.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound in its solid form and in solution.
Table 1: Personal Protective Equipment (PPE) Requirements for this compound
| Equipment | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 (or better) respirator | To prevent inhalation of fine dust particles. |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended) | To prevent skin contact. When using solvents such as DMF, Butyl rubber or Fluoroelastomer (Viton) gloves are recommended for extended contact. |
| Eye Protection | Chemical safety goggles | To protect eyes from dust and splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Handling Procedures
Handling Solid this compound
-
Preparation: Before handling, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and waste containers, readily available.
-
Weighing: Carefully weigh the desired amount of this compound on weighing paper inside a chemical fume hood to minimize the dispersion of dust.
-
Transfer: Use a clean spatula to transfer the solid to the reaction vessel. Avoid generating dust clouds.
-
Cleaning: After transfer, carefully fold the weighing paper and dispose of it in the designated solid waste container. Clean any residual dust from the spatula and work surface with a solvent-dampened wipe, which should also be disposed of in the solid waste container.
Preparation of this compound Solution
-
Solvent Selection: A common solvent for Fmoc-amino acids is Dimethylformamide (DMF). Refer to your specific experimental protocol for the appropriate solvent.
-
Dissolution: In a chemical fume hood, add the weighed this compound to the reaction vessel. Slowly add the solvent to the solid with gentle agitation (e.g., stirring or swirling) until the solid is completely dissolved.
-
Storage of Solution: If the solution is not for immediate use, store it in a clearly labeled, tightly sealed container. Consult the Safety Data Sheet (SDS) for specific storage conditions, noting that this compound should be protected from light and heat.[1]
Operational and Disposal Workflow
The following diagram outlines the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
